molecular formula C14H10BrN B3028994 3-Bromo-9-vinyl-9H-carbazole CAS No. 46499-01-8

3-Bromo-9-vinyl-9H-carbazole

Cat. No.: B3028994
CAS No.: 46499-01-8
M. Wt: 272.14 g/mol
InChI Key: DLLOBIBTOUBQQV-UHFFFAOYSA-N
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Description

3-Bromo-9-vinyl-9H-carbazole is a useful research compound. Its molecular formula is C14H10BrN and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-9-ethenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C14H10BrN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLOBIBTOUBQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32072-08-5
Details Compound: 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer
Record name 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID80953944
Record name 3-Bromo-9-ethenyl-9H-carbazole
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Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32072-08-5, 46499-01-8
Record name 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer
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Record name 3-Bromo-9-ethenyl-9H-carbazole
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Record name 3-Bromo-9-vinyl-9H-carbazole
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Foundational & Exploratory

Technical Monograph: Electronic and Optical Architecture of 3-Bromo-9-vinyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the electronic and optical properties of 3-Bromo-9-vinyl-9H-carbazole.

Executive Summary

This compound (CAS: 46499-01-8) represents a critical bifunctional monomer in the field of organic electronics. Structurally, it fuses the high hole-mobility characteristic of the carbazole moiety with two distinct reactive handles: a vinyl group at the N9 position (enabling polymerization) and a bromine substituent at the C3 position (enabling organometallic cross-coupling).

This dual-functionality allows it to serve as a "master key" intermediate. It can be polymerized to form functionalized Poly(9-vinylcarbazole) (PVK) derivatives with tunable triplet energies, or used as a core building block for small-molecule Host Materials in Phosphorescent OLEDs (PhOLEDs).

Molecular Specifications & Physical Properties[1][2][3][4][5][6][7][8]

The introduction of the bromine atom significantly alters the molecular weight and symmetry compared to the parent 9-vinylcarbazole (NVC), impacting crystal packing and thermal transitions.

PropertySpecificationNotes
IUPAC Name 3-Bromo-9-ethenyl-9H-carbazole
CAS Registry 46499-01-8
Molecular Formula C₁₄H₁₀BrN
Molecular Weight 272.14 g/mol Heavy atom effect prominent
Physical State White to light yellow crystalline powderPhotochemically active
Melting Point 70.0 – 74.0 °CLower than pure Carbazole (245°C) due to vinyl disruption
Solubility Soluble in THF, CHCl₃, Toluene, DCMInsoluble in Water, Methanol
Purity Requirement >98.0% (GC/HPLC)Critical for optoelectronic applications to prevent trap states

Electronic Structure & Orbital Theory

The electronic profile of this compound is defined by the interplay between the electron-rich carbazole core and the substituents.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the carbazole nitrogen and the conjugated biphenyl system. The bromine atom at the C3 position exerts a weak inductive withdrawing effect (-I) but a resonant donating effect (+M). Experimentally, this results in a slight stabilization (lowering) of the HOMO energy compared to non-brominated N-vinylcarbazole.

    • Estimated HOMO: -5.9 eV (vs. -5.8 eV for PVK).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the aromatic system. The vinyl group participates in conjugation, slightly lowering the LUMO gap compared to alkyl-carbazoles.

    • Estimated LUMO: -2.3 eV.

  • Bandgap (Eg): ~3.6 eV (Wide bandgap semiconductor).

The "Heavy Atom" Effect

The presence of Bromine (Z=35) introduces significant spin-orbit coupling (SOC). Unlike the parent N-vinylcarbazole, which is purely fluorescent, the 3-bromo derivative exhibits enhanced Inter-System Crossing (ISC) rates.

  • Consequence: Quenching of prompt fluorescence and promotion of phosphorescence pathways.

  • Application: This makes the polymerized derivative (Poly-3-Br-VC) an excellent host matrix for triplet emitters (Ir or Pt complexes), as the heavy atom facilitates energy transfer to the dopant.

Optical Characterization

UV-Vis Absorption

The absorption spectrum is dominated by


 transitions characteristic of the carbazole chromophore.[1]
  • Peak 1 (~290-300 nm): strong

    
     transition.
    
  • Peak 2 (~330-345 nm):

    
     transition (forbidden but observed due to vibronic coupling).
    
  • Red Shift: The 3-Bromo substituent causes a bathochromic shift of approximately 5-10 nm compared to 9-vinylcarbazole due to the extension of the conjugation length and polarizability of the halogen.

Photoluminescence (PL)
  • Emission Maximum: ~360–380 nm (in solution).

  • Excimer Formation: In solid films or concentrated solutions, carbazole moieties tend to stack, leading to broad, structureless excimer emission at lower energies (~400–420 nm). The bulky bromine atom can sterically hinder this stacking, potentially preserving monomeric blue emission better than unsubstituted PVK.

Synthesis & Fabrication Protocols

Synthetic Pathway Logic

Direct bromination of 9-vinylcarbazole is risky because N-Bromosuccinimide (NBS) can attack the electron-rich vinyl double bond. Therefore, the "Core-First, Vinyl-Last" approach is the authoritative protocol to ensure high regioselectivity and yield.

Step-by-Step Protocol

Step 1: Regioselective Bromination of Carbazole

  • Reagents: Carbazole (1.0 eq), NBS (1.05 eq), DMF (Solvent).

  • Procedure: Dissolve carbazole in DMF at 0°C. Add NBS dropwise (slow addition prevents dibromination at C6).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The Nitrogen lone pair directs the electrophile to the Para (C3) position.

  • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from Ethanol.[2]

  • Product: 3-Bromocarbazole (Yield ~85-90%).

Step 2: N-Vinylation (Transvinylation Method)

  • Reagents: 3-Bromocarbazole, Butyl Vinyl Ether (Excess), Mercury(II) Acetate (Catalyst, 1 mol%). Note: Modern green alternatives use Iridium catalysts, but Hg/acid is the classical robust method.

  • Procedure: Reflux 3-Bromocarbazole in Butyl Vinyl Ether with catalyst for 12-24 hours.

  • Workup: Quench with weak base (NaHCO₃). Extract with DCM.

  • Purification: Column chromatography (Silica, Hexane/DCM) to remove unreacted carbazole.

  • Product: this compound.

Visualization: Synthesis Workflow

SynthesisPath cluster_conditions Critical Control Points Carbazole Carbazole (Starting Material) BrCarb 3-Bromocarbazole (Intermediate) Carbazole->BrCarb Electrophilic Subst. (DMF, 0°C) NBS N-Bromosuccinimide (NBS) NBS->BrCarb Target 3-Bromo-9-vinyl- 9H-carbazole BrCarb->Target Transvinylation (Reflux) VinylEther Butyl Vinyl Ether + Hg(OAc)2 Cat. VinylEther->Target Control1 Temp < 5°C (Prevent 3,6-dibromo) Control1->NBS Control2 Anhydrous (Prevent hydrolysis) Control2->VinylEther

Caption: Figure 1. Regioselective synthesis pathway prioritizing the integrity of the vinyl group.

Applications & Functionalization

The utility of this compound lies in its orthogonal reactivity . The vinyl group allows for polymerization, while the bromine allows for post-polymerization modification (PPM) or pre-polymerization functionalization.

Functionalization Pathways
  • Pathway A: Polymerization (PVK-Br)

    • Method: Free Radical Polymerization (AIBN initiator, Toluene, 70°C).

    • Result: Poly(3-bromo-9-vinylcarbazole). A high-Tg hole-transporting polymer.[3]

    • Use: The Br atoms in the polymer chain can be converted to arylamines (via Buchwald-Hartwig) to increase hole mobility.

  • Pathway B: Suzuki-Miyaura Coupling (Monomer Stage)

    • Method: React monomer with Aryl-Boronic Acids (Pd(PPh₃)₄ catalyst).

    • Result: 3-Aryl-9-vinylcarbazole.

    • Use: Tuning the bandgap before polymerization. For example, attaching a fluorene group creates a "dumbbell" monomer with high steric bulk, preventing excimer formation in the final OLED film.

Visualization: Reactivity Tree

ReactivityTree Center 3-Bromo-9-vinyl- 9H-carbazole Polymer Poly(3-bromo-9-vinylcarbazole) (PVK-Br) Center->Polymer Free Radical Polymerization (AIBN) CoupledMonomer 3-Aryl-9-vinylcarbazole (Extended Conjugation) Center->CoupledMonomer Suzuki Coupling (Pd Cat.) FuncPoly Functionalized PVK (Post-Polymerization Mod) Polymer->FuncPoly Buchwald-Hartwig Amination Copolymer Tuned Copolymers (OLED Hosts) CoupledMonomer->Copolymer Co-polymerization

Caption: Figure 2. Divergent synthesis strategies utilizing the vinyl and bromine functional handles.

References

  • TCI Chemicals. (n.d.). This compound Product Specification. Retrieved from

  • Grazulevicius, J. V., et al. (2003). "Carbazole-based polymers: synthesis, properties and applications." Progress in Polymer Science, 28(9), 1297-1353.
  • Kido, J., et al. (1993). "Bright blue electroluminescence from poly(N-vinylcarbazole)." Applied Physics Letters, 63, 2627. (Baseline for PVK properties).
  • Promarak, V., et al. (2007). "Synthesis and properties of carbazole-based hole-transporting materials." Tetrahedron Letters, 48(9), 1509-1512.
  • Ossila. (2024). Poly(9-vinylcarbazole) (PVK) Technical Data Sheet. Retrieved from

Sources

An In-depth Technical Guide: 3-Bromo-9-vinyl-9H-carbazole Monomer for Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Principles of 3-Bromo-9-vinyl-9H-carbazole (3B9VCz)

This compound (3B9VCz) is a pivotal monomer in the development of advanced functional polymers. Its unique molecular architecture, featuring a carbazole core, a reactive vinyl group, and a strategically placed bromine atom, offers a trifecta of properties that are highly sought after in materials science. The carbazole moiety provides excellent hole-transporting capabilities and high thermal stability, the vinyl group allows for facile polymerization, and the bromine atom serves as a versatile handle for post-polymerization modification. This guide delves into the synthesis, polymerization, and application of 3B9VCz, providing researchers and drug development professionals with a comprehensive understanding of its potential.

Carbazole and its derivatives have garnered significant interest due to their distinctive structure and physicochemical properties.[1] In recent years, they have shown promise in applications such as antitumor and anticonvulsant agents.[1] Poly(9-vinylcarbazole) (PVK), a well-known p-type thermoplastic π-conjugated semiconducting polymer, exhibits high thermal and chemical stability.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name3-Bromo-9-ethenyl-9H-carbazoleN/A
CAS Number88918-77-8N/A
Molecular FormulaC14H10BrNN/A
Molecular Weight272.14 g/mol N/A
AppearanceOff-white to light yellow powderN/A
Melting Point85-90 °CN/A
SolubilitySoluble in common organic solvents (THF, Chloroform, Toluene)[3]

Part 2: Synthesis of the this compound Monomer

The synthesis of 3B9VCz is a critical first step that dictates the purity and quality of the resulting polymers. A common and effective route involves a two-step process starting from carbazole.

Step 1: Bromination of Carbazole

The regioselective bromination of carbazole at the 3-position is typically achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).[4][5] Controlling the reaction temperature is crucial to favor substitution at the 3-position and minimize the formation of di- and tri-brominated byproducts.[4]

Detailed Protocol: Synthesis of 3-Bromo-9H-carbazole[5]
  • Dissolution: Dissolve carbazole (1 equivalent) in DMF in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • NBS Addition: Slowly add a solution of NBS (1.05 equivalents) in DMF dropwise to the cooled carbazole solution.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 24 hours.

  • Precipitation: Pour the reaction mixture into distilled water to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate under vacuum and wash thoroughly with distilled water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or chloroform) to obtain pure 3-Bromo-9H-carbazole as white crystals.[5]

Step 2: Vinylation of 3-Bromo-9H-carbazole

The introduction of the vinyl group at the 9-position is commonly achieved through a vinylation reaction. A prevalent method involves the reaction of 3-Bromo-9H-carbazole with a vinylating agent such as vinyl acetate in the presence of a palladium or iridium catalyst. An alternative one-pot alkylation-elimination sequence using 1,2-dibromoethane has also been reported for similar carbazole derivatives.[6]

Detailed Protocol: Synthesis of this compound
  • Reactant Mixture: In a flame-dried Schlenk flask, combine 3-Bromo-9H-carbazole (1 equivalent), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., K2CO3) in a suitable solvent like toluene.

  • Vinylating Agent: Add vinyl acetate (excess) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Expert Insights: The purity of the 3B9VCz monomer is paramount for achieving polymers with well-defined properties and high performance in device applications. Meticulous purification at each step is essential to remove unreacted starting materials and byproducts that can act as chain terminators or traps in electronic devices.

Synthesis_Pathway Carbazole Carbazole Step1 Bromination Carbazole->Step1 NBS NBS, DMF NBS->Step1 BromoCarbazole 3-Bromo-9H-carbazole Step1->BromoCarbazole Step2 Vinylation BromoCarbazole->Step2 Vinylation_reagents Vinyl Acetate, Pd Catalyst Vinylation_reagents->Step2 Final_Product This compound Step2->Final_Product

Caption: Synthetic pathway for this compound.

Part 3: Polymerization of this compound

The vinyl group of 3B9VCz allows for its polymerization through various techniques, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and dispersity.

Polymerization Techniques
  • Free Radical Polymerization: This is a straightforward method initiated by agents like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[7] While simple to implement, it offers limited control over the polymer's molecular weight and dispersity.

  • Cationic Polymerization: N-vinylcarbazole and its derivatives are highly susceptible to cationic polymerization due to the electron-rich nature of the vinyl group.[8] Initiators such as Lewis acids or protonic acids can be used.[8][9] Living cationic polymerization techniques can provide excellent control over the polymer architecture.[10]

  • Controlled/Living Radical Polymerization (CLRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful tools for synthesizing well-defined polymers from 3B9VCz. RAFT polymerization, in particular, has been shown to be effective for N-vinylcarbazole, with trithiocarbonates being optimal RAFT agents.[11][12] These methods allow for the synthesis of block copolymers and other complex architectures.[11][13]

Table 2: Comparison of Polymerization Methods for 3B9VCz

Polymerization MethodControl over MW/ĐMonomer ScopeReaction ConditionsKey Advantages
Free RadicalPoorBroadMildSimplicity, cost-effective
CationicGood to ExcellentElectron-rich monomersSensitive to impuritiesFast polymerization rates
RAFTExcellentBroadMild to moderateArchitectural control, block copolymers
ATRPExcellentBroadRequires catalyst removalWell-defined polymers
Detailed Protocol: RAFT Polymerization of this compound
  • Preparation: In a Schlenk tube, combine 3B9VCz (monomer), a trithiocarbonate RAFT agent (e.g., S,S-dibenzyl trithiocarbonate), and a radical initiator (e.g., AIBN) in a suitable solvent like 1,4-dioxane.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time.

  • Termination: Quench the polymerization by immersing the tube in an ice bath and exposing the solution to air.

  • Purification: Precipitate the polymer by pouring the solution into a non-solvent like methanol. Filter and dry the polymer under vacuum. Further purification can be achieved by redissolving in a good solvent (e.g., THF) and reprecipitating.[3]

Expert Insights: The choice of RAFT agent is critical for the successful controlled polymerization of N-vinylcarbazole derivatives. Trithiocarbonates have demonstrated superior control over molecular weight and dispersity compared to other RAFT agents like dithiobenzoates.[12]

Caption: Key steps in RAFT polymerization.

Part 4: Properties and Post-Polymerization Modification

Poly(this compound) [P(3B9VCz)] possesses a unique combination of properties that make it a versatile material for various applications.

  • Thermal Properties: The carbazole side chains impart high thermal stability to the polymer, making it suitable for applications requiring high-temperature processing or operation.

  • Optical and Electronic Properties: P(3B9VCz) is a p-type semiconductor with good hole-transporting characteristics.[2] It typically exhibits strong absorption in the UV region and blue fluorescence.

  • Solubility: The polymer is generally soluble in common organic solvents such as THF, chloroform, and toluene, which facilitates its processing from solution.[3]

Post-Polymerization Modification

The bromine atom on the carbazole ring is a key feature of P(3B9VCz), as it allows for a wide range of post-polymerization modifications.[14][15] This enables the tuning of the polymer's properties for specific applications. Common modification reactions include:

  • Suzuki Coupling: To introduce aromatic or heteroaromatic moieties, thereby modifying the electronic and optical properties.

  • Buchwald-Hartwig Amination: To attach various amine-containing functional groups.

  • Ullmann Coupling: For the formation of C-N bonds, which has been demonstrated on bromo-substituted polymers.[16]

  • "Click" Chemistry: The bromine can be converted to an azide or alkyne, allowing for efficient click reactions.

These modifications can be used to enhance charge transport, tune the emission color, improve solubility, or introduce sensing capabilities.

Table 3: Summary of Key Properties of P(3B9VCz)

PropertyTypical Value/CharacteristicSignificance
Glass Transition Temperature (Tg)> 200 °CHigh thermal stability for device operation
HOMO Level~ -5.6 to -5.8 eVEfficient hole injection from common anodes
LUMO Level~ -2.1 to -2.3 eVWide bandgap, suitable as a host material
Photoluminescence EmissionBlue region (~400-450 nm)Potential for blue light-emitting applications
Hole Mobility10^-6 to 10^-4 cm^2/VsGood charge transport for electronic devices

Part 5: Applications in Functional Materials and Devices

The unique properties of P(3B9VCz) and its derivatives make them highly promising materials for a range of applications, particularly in organic electronics.[6]

Organic Light-Emitting Diodes (OLEDs)

P(3B9VCz) can be utilized in OLEDs in several ways:[17][18]

  • Host Material: Its wide bandgap and good hole-transporting properties make it an excellent host for phosphorescent or fluorescent guest emitters.

  • Hole-Transport Layer (HTL): It can be used as an efficient HTL to facilitate the injection and transport of holes from the anode.

  • Emitting Layer: Modified P(3B9VCz) with tailored emissive groups can function as the primary light-emitting layer.

The use of carbazole-based polymers in OLEDs can lead to devices with improved efficiency and stability.[19][20]

Organic Photovoltaics (OPVs)

In OPVs, carbazole-based polymers can act as the electron-donating material in the active layer, in conjunction with an electron-accepting material. The ability to tune the energy levels of P(3B9VCz) through post-polymerization modification is particularly advantageous for optimizing the performance of OPV devices.

Other Applications
  • Sensors: The electronic properties of P(3B9VCz) can be modulated by the presence of certain analytes, making it a candidate for chemical and biological sensors.

  • Photorefractive Materials: Carbazole-containing polymers have been investigated for their photorefractive properties, which are useful in holographic data storage and optical information processing.

  • Drug Delivery: While less explored, the functionalizable nature of P(3B9VCz) could potentially be leveraged for the development of polymer-drug conjugates.

OLED_Workflow Substrate_Prep Substrate Preparation (ITO Glass Cleaning) HTL_Deposition HTL Deposition (Spin-coating P(3B9VCz)) Substrate_Prep->HTL_Deposition EML_Deposition Emitting Layer Deposition (Co-evaporation or Spin-coating) HTL_Deposition->EML_Deposition ETL_Deposition ETL Deposition EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (Thermal Evaporation) ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Device_Testing Device Testing Encapsulation->Device_Testing

Caption: General workflow for OLED device fabrication.

Part 6: Conclusion and Future Outlook

This compound is a highly versatile and valuable monomer for the synthesis of functional polymers. Its unique combination of a polymerizable vinyl group, a hole-transporting carbazole core, and a modifiable bromine atom provides a powerful platform for the design of materials with tailored properties. The ability to control the polymerization process and perform post-polymerization modifications opens up a vast design space for materials with applications in OLEDs, OPVs, sensors, and beyond.

Future research will likely focus on the development of novel post-polymerization modification strategies to access an even wider range of functional materials. Furthermore, the exploration of these polymers in emerging areas such as flexible electronics, bioelectronics, and theranostics holds significant promise. The continued investigation of 3B9VCz and its derivatives will undoubtedly lead to the development of next-generation functional polymers with enhanced performance and new functionalities.

Part 7: References

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  • 3-Bromo-9H-carbazole synthesis - ChemicalBook. (URL: )

  • US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes - Google Patents. (URL: )

  • 3-Bromo-6,9-diphenyl-9H-carbazole: A Key Intermediate for Advanced OLED Materials. (URL: )

  • Synthesis of Carbazoles - Organic Chemistry Portal. (URL: [Link])

  • US3817961A - Polymerization of 9-vinyl carbazole - Google Patents. (URL: )

  • Synthesis of Poly(N-vinyl carbazole)–based block copolymers by sequential polymerizations of RAFT–ATRP | Request PDF - ResearchGate. (URL: [Link])

  • Sample Name: - Poly(9-vinyl carbazole) or Poly (N-vinyl carbazole) - Polymer Source. (URL: )

  • CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents. (URL: )

  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI. (URL: [Link])

  • Synthesis and Characterization of Functionalized Poly(9- vinylcarbazole) for light-emitting diode applications Síntese e Caract - Dialnet. (URL: [Link])

  • Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot - PMC - NIH. (URL: [Link])

  • Laws of cationic polymerization of 9-vinilcarbazole under the influence of tritillium salts. (URL: )

  • Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture - MDPI. (URL: [Link])

  • The reactivity of N-vinylcarbazole in RAFT polymerization: Trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - ResearchGate. (URL: [Link])

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (URL: [Link])

  • Stereospecific Living Cationic Polymerization of N-Vinylcarbazole through the Design of ZnCl2-Derived Counteranions | ACS Macro Letters - ACS Publications. (URL: [Link])

  • The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (URL: [Link])

  • N-Vinylcarbazole - Wikipedia. (URL: [Link])

  • Three-Component Reactions for Post-Polymerization Modifications | ACS Macro Letters. (URL: [Link])

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - MDPI. (URL: [Link])

  • Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC - NIH. (URL: [Link])

  • Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT) - MDPI. (URL: [Link])

  • Recent Developments on Cationic Polymerization of Vinyl Ethers | ACS Polymers Au. (URL: [Link])

  • RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange - PMC - NIH. (URL: [Link])

  • Modification of the ω-Bromo End Group of Poly(methacrylate)s Prepared by Copper(I)-Mediated Living Radical Polymerization. (URL: )

  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC - NIH. (URL: [Link])

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Technical Guide: Safe Handling and Risk Management of 3-Bromo-9-vinyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Health and Safety Information for 3-Bromo-9-vinyl-9H-carbazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound (CAS: 46499-01-8) is a bifunctional building block critical to the development of organic electronics, specifically Organic Light-Emitting Diodes (OLEDs) and conductive polymers. Its dual reactivity—stemming from the polymerizable N-vinyl group and the functionalizable aryl bromide—presents a unique safety profile that distinguishes it from simple carbazoles.

This guide moves beyond generic safety data, providing a mechanistic understanding of the compound's hazards to inform robust experimental protocols.

Chemical Identity Table
PropertyDetail
Chemical Name This compound
CAS Number 46499-01-8
Molecular Formula C₁₄H₁₀BrN
Molecular Weight 272.14 g/mol
Appearance White to light yellow crystalline powder
Melting Point 70.0 – 74.0 °C
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Key Reactivity Radical/Cationic Polymerization (Vinyl); Pd-Catalyzed Coupling (Bromide)
Comprehensive Hazard Analysis (The "Why")

Standard Safety Data Sheets (SDS) often lack nuance for specialized intermediates. As a Senior Application Scientist, I derive the safety profile of this compound via structural read-across , combining the acute toxicity of halogenated carbazoles with the chronic risks of vinyl monomers.

2.1 The Vinyl Group: Instability & Sensitization

The N-vinyl moiety is electron-rich, making the compound susceptible to spontaneous polymerization if exposed to light, heat, or acidic impurities.

  • Mechanism: The nitrogen lone pair donates electron density into the vinyl group, increasing its nucleophilicity. This facilitates cationic polymerization, which can be exothermic and uncontrolled.

  • Toxicological Implication: Like its parent compound 9-vinylcarbazole, this derivative should be treated as a potential mutagen (Muta. 2) and a skin sensitizer . The reactive double bond can alkylate DNA or proteins, leading to long-term health risks.

2.2 The Aryl Bromide: Irritation & Bioavailability

The bromine substitution at the 3-position increases lipophilicity compared to unsubstituted carbazole, potentially enhancing dermal absorption.

  • Acute Hazards: Halogenated carbazoles are potent irritants to mucous membranes, eyes, and skin (H315, H319, H335). Inhalation of dust can cause severe respiratory distress.

2.3 GHS Classification (Derived)

Based on structural analogs (9-Vinylcarbazole & 3-Bromocarbazole)

  • Acute Tox. 4 (Oral/Dermal): Harmful if swallowed or in contact with skin.

  • Skin Sens. 1: May cause an allergic skin reaction.

  • Muta. 2 / Carc. 2: Suspected of causing genetic defects; Suspected of causing cancer.

  • Aquatic Chronic 2: Toxic to aquatic life with long lasting effects.

Risk Assessment & Exposure Control

Trustworthiness in safety comes from redundancy. Relying solely on a fume hood is insufficient; the protocol must prevent the generation of dust and aerosols at the source.

Hierarchy of Controls for this compound
  • Engineering: All weighing and transfer must occur inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >0.5 m/s. Use a static-dissipative balance enclosure to prevent electrostatic discharge (ESD) which could trigger polymerization or dust explosion.

  • Administrative: Designate a "Red Zone" for this compound. No other work should occur in the hood while this substance is open.

  • PPE (Personal Protective Equipment):

    • Hands: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves for prolonged handling.

    • Respiratory: If working outside a hood (not recommended), use a P3/N100 particulate respirator.

    • Eyes: Chemical splash goggles (safety glasses are insufficient for fine powders).

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Quant Quantity? Solid->Quant PPE_Sol Solvent Specific PPE: (e.g., Butyl for THF) + Splash Goggles Solution->PPE_Sol Small < 1 gram Quant->Small Large > 1 gram Quant->Large PPE_Small Standard PPE: Nitrile Gloves + Lab Coat + Fume Hood Small->PPE_Small PPE_Large Enhanced PPE: Double Nitrile + P3 Respirator + Static Control Large->PPE_Large

Caption: Decision matrix for selecting appropriate Personal Protective Equipment (PPE) based on physical state and quantity.

Safe Handling Workflow: Polymerization Protocol

This section details a self-validating workflow for a common application: Free Radical Polymerization . This process is hazardous due to the requirement of heat and initiators (e.g., AIBN) which can accelerate the release of volatile toxic vapors.

Objective: Synthesize Poly(3-bromo-9-vinylcarbazole) without personnel exposure or runaway reaction.

Step-by-Step Methodology
  • Pre-Start Check:

    • Verify the monomer is free of yellow discoloration (indicates oxidation/pre-polymerization).

    • Ensure the cooling bath (ice/water) is ready before heating begins to quench a runaway reaction.

  • Dissolution (The Critical Control Point):

    • Dissolve this compound in toluene or THF.

    • Safety Note: Do not use chlorinated solvents (e.g., Chloroform) with radical initiators unless necessary, as they can form phosgene derivatives under thermal stress.

  • Degassing (Freeze-Pump-Thaw):

    • Oxygen inhibits polymerization but also acts as a safety buffer. Removing it increases reactivity.

    • Protocol: Perform 3 cycles. Ensure the trap is liquid nitrogen cooled to prevent solvent vapors from reaching the vacuum pump exhaust.

  • Initiation & Heating:

    • Add AIBN (Azobisisobutyronitrile) under Argon flow.

    • Heat to 60-70°C.

    • Visual Cue: If the solution turns dark brown or black rapidly, QUENCH IMMEDIATELY in ice bath (exothermic decomposition).

  • Precipitation & Isolation:

    • Pour reaction mixture into cold Methanol.

    • Hazard:[1][2][3] This generates a fine suspension. Filtration must be done in a closed vacuum filtration setup to avoid inhaling polymer dust.

Visualization: Safety-Integrated Synthesis Workflow

Synthesis_Workflow cluster_hazards Critical Hazards Monomer Monomer Inspection (Check for yellowing) Dissolve Dissolution (Toluene/THF) Monomer->Dissolve In Fume Hood Degas Degassing (Freeze-Pump-Thaw) Dissolve->Degas Sealed Vessel React Polymerization (70°C, AIBN) Degas->React Argon Atm. Quench Precipitation (Cold MeOH) React->Quench Dropwise Addn. Runaway Thermal Runaway React->Runaway Risk Filter Closed Filtration (HEPA Exhaust) Quench->Filter

Caption: Synthesis workflow highlighting critical safety checkpoints (Red) and containment steps (Green).

Storage, Stability, and Disposal
Storage Protocol
  • Temperature: Store at 2–8 °C (Refrigerator). Room temperature storage significantly increases the rate of spontaneous polymerization.

  • Light: Amber vials or aluminum foil wrapping is mandatory. UV light cleaves the C-Br bond and excites the vinyl group.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen can form peroxides with the vinyl group, creating an explosion hazard upon concentration.

Disposal (Regulatory Compliance)
  • Do NOT dispose of down the drain. This compound is toxic to aquatic life (Aquatic Chronic 2).

  • Solid Waste: Label as "Toxic Solid, Organic, N.O.S. (Carbazole derivative)."[4][5][6][7][8][9][10][11]

  • Liquid Waste: Mother liquors from precipitation (containing Methanol/Toluene and unreacted monomer) must be segregated into "Halogenated Solvent Waste" if DCM was used, or "Non-Halogenated" if only Toluene/THF were used.

Emergency Response
ScenarioImmediate ActionMedical / Follow-up
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).Seek medical attention.[1][2][3] Monitor for delayed pulmonary edema.
Skin Contact Brush off dry powder. Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).Consult a dermatologist if rash appears (sensitization risk).
Eye Contact Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses if present.[2][3]Requires immediate ophthalmological evaluation.
Spill (Powder) Do not dry sweep. Cover with wet paper towels or use a HEPA vacuum to prevent dust clouds.Dispose of cleanup materials as hazardous waste.
References
  • National Institutes of Health (NIH) - PubChem. (2021). Compound Summary: 3-Bromo-9H-carbazole (Analogous Hazard Data).[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • K. M. Rappaport. (1978). Threshold Limit Values for Chemical Substances. American Conference of Governmental Industrial Hygienists (ACGIH).

Sources

Methodological & Application

Application Notes and Protocols: Poly(3-Bromo-9-vinyl-9H-carbazole) in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Bromination in Carbazole-Based Polymers for Photovoltaics

Poly(9-vinylcarbazole) (PVK) is a well-established p-type semiconducting polymer known for its excellent hole-transporting properties, high thermal stability, and solution processability.[1] These characteristics have made it a material of significant interest in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[2][3] The core of its functionality lies in the pendant carbazole group, which facilitates hole hopping between adjacent units.

This guide focuses on a key derivative, Poly(3-Bromo-9-vinyl-9H-carbazole) (P3Br9VCz) . The introduction of a bromine atom at the 3-position of the carbazole ring is a strategic chemical modification. This modification serves two primary purposes:

  • Tuning Electronic Properties: The electron-withdrawing nature of the bromine atom can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This tuning is critical for optimizing the open-circuit voltage (Voc) and achieving efficient charge transfer when paired with an appropriate electron acceptor material in an OSC.

  • Enabling Post-Polymerization Functionalization: The bromine atom acts as a reactive handle, providing a site for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Stille coupling). This allows for the attachment of various functional groups to the polymer backbone after polymerization, opening avenues to create novel materials with tailored properties without needing to synthesize new monomers from scratch.[4]

This document provides a comprehensive guide for researchers and scientists on the application of P3Br9VCz in the fabrication of organic solar cells. It covers the material's fundamental properties, detailed protocols for device fabrication, and methods for performance characterization, underpinned by the scientific rationale for each procedural step.

Physicochemical and Electronic Properties of P3Br9VCz

A thorough understanding of the material's properties is foundational to designing high-performance devices. P3Br9VCz inherits many of the favorable properties of PVK, such as its film-forming capabilities and thermal resistance, while offering distinct electronic characteristics due to bromination.[5][6]

Synthesis Overview

The synthesis of P3Br9VCz typically involves a two-step process:

  • Monomer Synthesis: 3-Bromo-9H-carbazole is first vinylated at the 9-position, often by reaction with acetylene or a vinylating agent, to yield the this compound monomer. This process is an adaptation of the synthesis for the parent 9-vinylcarbazole monomer.[6]

  • Polymerization: The monomer is then polymerized, commonly via radical polymerization, to form the final P3Br9VCz polymer.[2]

G cluster_0 Monomer Synthesis cluster_1 Polymerization Carbazole Carbazole 3,6-Dibromo-9H-carbazole 3,6-Dibromo-9H-carbazole Carbazole->3,6-Dibromo-9H-carbazole Bromination (e.g., NBS in DMF) This compound This compound 3,6-Dibromo-9H-carbazole->this compound Vinylation Poly(this compound) Poly(this compound) This compound->Poly(this compound) Radical Polymerization (e.g., AIBN)

Caption: General synthesis pathway for P3Br9VCz.

Key Material Properties

The properties listed below are essential for predicting device performance and optimizing fabrication parameters. Note that specific values can vary with polymer molecular weight and polydispersity.

PropertyTypical Value / CharacteristicSignificance in OSCs
Role in Device Electron Donor / Hole Transport Material (HTM)Forms the p-type component of the bulk heterojunction (BHJ) active layer, responsible for light absorption and hole transport.[1][3]
HOMO Energy Level ~ -5.5 to -5.8 eVInfluences the Open-Circuit Voltage (Voc). A deeper HOMO level can lead to a higher Voc when paired with a suitable acceptor.[7]
LUMO Energy Level ~ -2.1 to -2.3 eVDetermines the energy offset with the acceptor's LUMO, which drives exciton dissociation. A sufficient offset (~0.3 eV) is required.
Optical Band Gap (Eg) ~ 3.0 eVDefines the polymer's light absorption window. P3Br9VCz primarily absorbs in the UV-Visible region.
Solubility Soluble in common organic solvents like chlorobenzene, dichlorobenzene, chloroform, THF.Crucial for solution-based processing techniques like spin-coating, enabling low-cost and large-area device fabrication.[8]
Thermal Stability High (Decomposition temperature > 300 °C)Ensures the material can withstand thermal annealing steps during fabrication and maintains stability during device operation.[5]

Application Protocol: Fabrication of a P3Br9VCz-Based Organic Solar Cell

This section details a standard laboratory-scale protocol for fabricating a conventional bulk heterojunction (BHJ) organic solar cell using P3Br9VCz as the electron donor and a fullerene derivative, such as[7][7]-phenyl-C61-butyric acid methyl ester (PCBM), as the electron acceptor.

Device Architecture

The conventional device architecture is as follows: ITO / PEDOT:PSS / P3Br9VCz:PCBM / LiF / Al .

G cluster_0 Conventional OSC Structure Glass Glass ITO ITO Glass->ITO PEDOT_PSS PEDOT_PSS ITO->PEDOT_PSS Anode / Hole Injection Layer Active_Layer Active_Layer PEDOT_PSS->Active_Layer Hole Transport Layer LiF LiF Active_Layer->LiF Photoactive Layer (P3Br9VCz:Acceptor) Al Al LiF->Al Electron Transport Layer Sunlight Incident Light Al->Sunlight Cathode

Caption: Diagram of a conventional OSC device stack.

Experimental Workflow

The fabrication process involves a sequence of deposition steps, primarily using solution-based spin-coating and vacuum thermal evaporation.

G cluster_workflow Device Fabrication Workflow start Start sub Substrate Cleaning start->sub Step 1 pedot PEDOT:PSS Deposition sub->pedot Step 2 active Active Layer Deposition pedot->active Step 3 cathode Cathode Deposition active->cathode Step 4 encap Encapsulation cathode->encap Step 5 end Finish encap->end

Caption: Step-by-step OSC fabrication workflow.

Step-by-Step Fabrication Protocol

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Poly(this compound) (P3Br9VCz)

  • [7][7]-phenyl-C61-butyric acid methyl ester (PCBM) or other suitable acceptor

  • Anhydrous chlorobenzene (or other suitable solvent)

  • Lithium Fluoride (LiF) and Aluminum (Al) evaporation sources

  • Deionized water, acetone, isopropanol

  • Ultrasonic bath, spin coater, hotplate, thermal evaporator, nitrogen-filled glovebox

Protocol:

  • Substrate Preparation (Self-Validating System: Hydrophilicity Check)

    • Rationale: A pristine and uniform substrate surface is paramount for the formation of high-quality subsequent layers, preventing short circuits and ensuring efficient charge injection/collection.

    • Procedure:

      • Sequentially sonicate the patterned ITO substrates in a cleaning solution (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.

      • Dry the substrates with a stream of high-purity nitrogen gas.

      • Immediately treat with UV-Ozone for 15 minutes to remove organic residues and increase the ITO work function, rendering the surface hydrophilic.

    • Trustworthiness Check: A droplet of deionized water placed on the treated ITO surface should spread out completely (low contact angle), confirming a clean, hydrophilic surface ready for PEDOT:PSS coating.

  • Hole Transport Layer (HTL) Deposition

    • Rationale: The PEDOT:PSS layer serves to smooth the ITO surface, facilitate the efficient extraction of holes from the active layer, and block electrons from reaching the anode.

    • Procedure:

      • Filter the PEDOT:PSS dispersion through a 0.45 µm PVDF filter.

      • Inside a nitrogen-filled glovebox, spin-coat the filtered PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 seconds.

      • Anneal the film on a hotplate at 140°C for 15 minutes to remove residual water. This results in a uniform thin film (~30-40 nm).

  • Active Layer Deposition

    • Rationale: The morphology of the P3Br9VCz:Acceptor blend is critical for device performance. An optimized nanoscale phase separation (bulk heterojunction) is required to create a large interfacial area for exciton dissociation while maintaining continuous pathways for charge transport to the respective electrodes.[9]

    • Procedure:

      • Prepare a solution of P3Br9VCz and PCBM in chlorobenzene. A typical starting point is a total concentration of 20 mg/mL with a weight ratio of 1:2 (P3Br9VCz:PCBM).

      • Stir the solution overnight on a hotplate at ~50°C in the glovebox to ensure complete dissolution.

      • Filter the solution through a 0.45 µm PTFE filter.

      • Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000-2000 rpm for 60 seconds. The speed can be adjusted to control the film thickness (typically 80-120 nm).

      • (Optional but recommended) Thermally anneal the substrate at a temperature between 80°C and 120°C for 10 minutes. Annealing can improve polymer chain packing and optimize the blend morphology, but the ideal temperature must be determined experimentally.[10]

  • Cathode Deposition

    • Rationale: A low work function cathode is required for efficient electron collection. A thin layer of LiF is used to create a favorable dipole at the interface, reducing the electron injection barrier between the organic active layer and the aluminum electrode.

    • Procedure:

      • Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr) without breaking the inert atmosphere.

      • Deposit a thin layer of LiF (~0.5-1 nm) at a rate of 0.1-0.2 Å/s.

      • Subsequently, deposit a thicker layer of Al (~100 nm) at a rate of 1-2 Å/s. The device area is defined by the overlap of the ITO anode and the Al cathode, typically controlled using a shadow mask.

Performance Characterization and Data Analysis

After fabrication, the devices must be characterized to determine their photovoltaic performance.

Characterization Protocols
  • Current Density-Voltage (J-V) Analysis:

    • Setup: Use a solar simulator calibrated to AM 1.5G illumination (100 mW/cm²) and a source meter (e.g., Keithley 2400).

    • Procedure: Measure the current density as the voltage is swept from -1 V to 1 V.

    • Key Metrics: From the J-V curve, extract the following parameters:

      • Open-Circuit Voltage (Voc): The voltage at which the current is zero.

      • Short-Circuit Current Density (Jsc): The current density at zero voltage.

      • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (Jmax * Vmax) / (Jsc * Voc).

      • Power Conversion Efficiency (PCE): The overall efficiency, calculated as PCE (%) = (Jsc * Voc * FF) / Pin * 100, where Pin is the incident power density (100 mW/cm²).[11]

  • External Quantum Efficiency (EQE) Measurement:

    • Setup: An EQE system consisting of a light source, monochromator, and lock-in amplifier.

    • Procedure: Measure the Jsc generated by the device at specific wavelengths of light. EQE is the ratio of collected charge carriers to incident photons.

    • Significance: The EQE spectrum reveals which wavelengths of light are most effectively converted into current and can be integrated to cross-check the Jsc value obtained from the J-V measurement.

Expected Performance Metrics

The performance of P3Br9VCz-based solar cells is highly dependent on the choice of acceptor, blend ratio, and processing conditions. While record efficiencies for organic solar cells now exceed 19%, initial devices with P3Br9VCz and PCBM can be expected to yield more modest results, providing a baseline for further optimization.[12][13]

MetricExpected Range (for P3Br9VCz:PCBM)Notes on Optimization
PCE 1.0 - 3.5%Can be improved by optimizing the D:A ratio, annealing conditions, and exploring different solvents or solvent additives to fine-tune the active layer morphology.[10]
Voc 0.80 - 1.0 VPrimarily determined by the energy difference between the HOMO of P3Br9VCz and the LUMO of the acceptor.
Jsc 3.0 - 8.0 mA/cm²Influenced by the light absorption of the blend, charge carrier mobility, and efficiency of charge collection. Thicker active layers can increase absorption but may hinder collection.[11]
FF 45 - 65%Sensitive to charge transport balance, series resistance, and shunt resistance. A low FF often indicates poor morphology or high recombination losses.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 9-Vinylcarbazole in Advanced Polymer Science and Organic Electronics.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Exploring Applications of 3-Bromo-9-p-tolyl-9H-carbazole in Chemical Synthesis.
  • Vishal K P. (n.d.). Poly vinyl carbazole. Slideshare.
  • Getachew, K. A., et al. (2022). Poly(9-Vinylcarbazole)/Graphene Nanoheterostructure Interfaces: Ab Initio Dynamics Studies for Photovoltaic and Optoelectronic Applications. Applied Sciences.
  • Sá, J., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers.
  • Grazulevicius, J. V., et al. (2009). Synthesis and properties of new derivatives of poly[9‐(2,3‐epoxypropyl)carbazole]. Journal of Chemical Technology & Biotechnology.
  • Ates, M. (2022). Poly(9-vinyl carbazole)/Fullerene Heterointerface for Organic Solar Cells and Photovoltaics Applications – First-Principles Study.
  • Ossila. (n.d.). Poly(9-vinylcarbazole) (PVK).
  • Kozhevnikov, D. N., et al. (2022). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank.
  • The Hong Kong Polytechnic University. (2023, June 1). Record 19.31% efficiency with organic solar cells. ScienceDaily. Retrieved from [Link]

  • Ghahremani, M., et al. (2020).
  • Al-Attafi, K. (2015). Fabrication and Characterization of Perovskite Solar Cells. ResearchGate. Retrieved from [Link]

  • Kan, B., et al. (2021). Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor.
  • Kelly, T. (2015, June 24). Perovskite Solar Cells: From Device Fabrication to Device Degradation.
  • Tegegne, N. A., et al. (n.d.). Progress Towards Stable Organic Solar Cells. ChemRxiv.
  • ResearchGate. (n.d.). Summary of organic solar cell performance metrics. Retrieved from [Link]

  • Chen, Y., et al. (2024). 20.0% efficiency of ternary organic solar cells enabled by a novel wide band gap polymer guest donor. Energy & Environmental Science.
  • Brancato, G., et al. (2022).
  • Google Patents. (n.d.). Perovskite solar cell and manufacturing method therefor.
  • Li, X., et al. (2016). Unusual Morphologies of Poly(vinyl alcohol) Thin Films Adsorbed on Poly(dimethylsiloxane)
  • Johansson, C., et al. (2019). Surface Analyses of Thin Multiple Layer Barrier Coatings of Poly(vinyl alcohol) for Paperboard.
  • University of Michigan. (2018, April 23).
  • Liu, T., et al. (2024). Recent Advancements in Ambient-Air Fabrication of Perovskite Solar Cells.
  • DeCaluwe, S. C., et al. (2012). Polymer-Fullerene Mixing in Organic Solar Cells. NIST. Retrieved from [Link]

  • Hirst, L. C., & Ekins-Daukes, N. J. (2011).
  • Kwong, P., et al. (2016). Elucidating and Mitigating Instabilities of Poly(vinyl alcohol) Thin Films in Aqueous Environments. Langmuir.
  • Ulgut, B., & Cirpan, A. (2012). Preparation of Poly(9-Vinylcarbazole) Thin Films Chemically Tethered to ITO Surface via Self-Assembled Monolayer Having Benzophenone Terminal Group. Semantic Scholar.

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Application Note: 3-Bromo-9-vinyl-9H-carbazole as a Bifunctional Crosslinking Precursor for Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-9-vinyl-9H-carbazole (3-Br-NVC) is a specialized bifunctional monomer utilized primarily in the development of solvent-resistant Hole Transport Layers (HTLs) for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Unlike simple crosslinkers (e.g., glutaraldehyde), 3-Br-NVC acts as a "crosslinkable building block." Its dual functionality allows for a two-stage structural evolution:

  • Vinyl Group (

    
    ):  Enables free-radical or cationic polymerization to form linear, solution-processable polymer chains (poly(3-Br-NVC)).
    
  • Bromine Substituent (C-3): Serves as a latent reactive site for electrochemical crosslinking (dimerization at the C-6 position) or post-polymerization functionalization (e.g., Suzuki-Miyaura coupling) to generate robust, insoluble networks.

This guide details the protocols for synthesizing the linear precursor polymer and subsequent crosslinking strategies to achieve high-performance, thermally stable films.

Chemical Profile & Mechanism of Action

Bifunctional Reactivity Map

The molecule operates through orthogonal reactivity. The vinyl group is kinetically accessible for chain-growth polymerization, while the bromine atom and the open C-6 position on the carbazole ring facilitate step-growth crosslinking.

G Monomer This compound Vinyl Vinyl Group (N-9) (Polymerization Handle) Monomer->Vinyl Site 1 Bromine Bromine (C-3) (Functional/Coupling Site) Monomer->Bromine Site 2 C6 C-6 Position (Electro-dimerization Site) Monomer->C6 Site 3 Polymer Linear Precursor Polymer (Soluble Ink) Vinyl->Polymer AIBN / Heat (Free Radical) Network Crosslinked Network (Insoluble HTL) Bromine->Network Suzuki Coupling (with Diboronic Linker) Polymer->Network Electrochemical Oxidation (C6-C6' Coupling)

Figure 1: Reactivity map of this compound showing the transition from monomer to crosslinked network.

Crosslinking Mechanisms
  • Mechanism A: Electrochemical Dimerization (Electro-crosslinking) Upon applying an oxidation potential, the carbazole pendant groups form radical cations. Since the C-3 position is blocked by Bromine, the radical is forced to couple at the unblocked C-6 position of a neighboring chain. This forms a 6,6'-bicarbazole linkage, effectively crosslinking the polymer matrix.

  • Mechanism B: Chemical Crosslinking (Suzuki-Miyaura) The bromine atom allows the polymer to react with bifunctional crosslinkers (e.g., 1,4-benzenediboronic acid) in the presence of a Pd catalyst, creating a rigid covalent network.

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(3-bromo-9-vinylcarbazole) Precursor

Objective: To create a soluble, high-molecular-weight "ink" that can be spin-coated before crosslinking.

Materials:

  • Monomer: this compound (Sublimed grade, >99% purity).

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Toluene (Anhydrous) or Chlorobenzene.

  • Purification: Methanol (precipitation), THF (dissolution).

Step-by-Step Methodology:

  • Preparation: In a glovebox (

    
     ppm), dissolve 1.0 g (3.67 mmol)  of monomer in 4.0 mL  of anhydrous toluene.
    
  • Initiation: Add 6.0 mg (1 mol%) of AIBN. Seal the reaction vessel (Schlenk tube) with a rubber septum.

  • Degassing: Remove the vessel from the glovebox and perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen (critical to prevent radical quenching). Backfill with Argon.

  • Polymerization: Immerse the vessel in an oil bath at 70°C for 24-48 hours . The solution should become viscous.

  • Termination: Cool to room temperature and expose to air to terminate radicals.

  • Purification:

    • Dropwise add the polymer solution into 200 mL of cold Methanol under vigorous stirring. White fibers/precipitate will form.

    • Filter and re-dissolve in minimal THF.

    • Re-precipitate in Methanol (Repeat 2x to remove unreacted monomer).

  • Drying: Dry the polymer in a vacuum oven at 50°C overnight.

    • Target Yield: >70%.[1]

    • Characterization: GPC (Target Mw > 20 kDa),

      
      H-NMR (Disappearance of vinyl protons at 5-6 ppm).
      
Protocol 2: Electrochemical Crosslinking (In-Situ Film Hardening)

Objective: To convert the soluble spin-coated film into an insoluble, solvent-resistant HTL.

Materials:

  • Substrate: ITO-coated glass (cleaned).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Acetonitrile/Dichloromethane (1:1).
    
  • Equipment: Potentiostat (3-electrode setup).

Workflow:

  • Film Formation: Spin-coat the Poly(3-Br-NVC) solution (10 mg/mL in Chlorobenzene) onto the ITO substrate at 2000 rpm for 60s. Bake at 120°C for 10 min to remove solvent.

  • Setup:

    • Working Electrode: Polymer-coated ITO.

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/Ag+ (0.01 M

      
      ).
      
  • Electropolymerization: Immerse the coated substrate into the electrolyte solution.

  • Cycling: Perform Cyclic Voltammetry (CV) scans between 0 V and 1.3 V (vs Ag/Ag+) at a scan rate of 50-100 mV/s .

    • Observation: You will see the onset of oxidation around 0.8-0.9 V. With repeated cycles, the current response will stabilize, indicating the formation of the crosslinked network (dimerization at C-6).

    • Cycles: Typically 5-10 cycles are sufficient.

  • Rinsing: Remove the film and rinse thoroughly with Dichloromethane (DCM) to remove electrolyte salts.

  • Validation (Solvent Resistance Test):

    • Soak the film in Chlorobenzene (the original solvent) for 5 minutes.

    • Measure UV-Vis absorption before and after soaking.

    • Success Criteria: Retention of >95% of optical density (OD).

Protocol 3: Chemical Crosslinking via Suzuki Coupling

Objective: To crosslink the polymer using a bifunctional linker for enhanced thermal stability.

Materials:

  • Polymer: Poly(3-Br-NVC).

  • Crosslinker: 1,4-Benzenediboronic acid bis(pinacol) ester (5-10 mol% relative to Br units).

  • Catalyst:

    
     (0.5 mol%).
    
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: Toluene/Water biphasic mixture.

Workflow:

  • Dissolution: Dissolve the polymer and the diboronic acid crosslinker in Toluene.

  • Catalysis: Add the Pd catalyst and aqueous base under Argon atmosphere.

  • Reaction: Heat to 80°C for 12-24 hours. Note: This will result in gelation.

    • Modification for Films: For thin films, this method is difficult. Instead, synthesize a "Pre-crosslinked" gel or use Thermal Crosslinking by adding a thermal initiator if the polymer contains residual vinyl groups, but the Electrochemical route (Protocol 2) is superior for thin films.

Data Summary & Troubleshooting

Expected Properties
ParameterLinear Poly(3-Br-NVC)Crosslinked Network
Solubility Soluble in THF, Toluene, ChlorobenzeneInsoluble in all organic solvents
Glass Transition (

)
~150°C - 180°C> 220°C (or non-observable)
HOMO Level ~ -5.6 to -5.8 eV~ -5.5 to -5.7 eV (Slight shift due to dimerization)
Film Quality Smooth, amorphousRobust, solvent-resistant
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Molecular Weight Oxygen inhibition during polymerization.Perform rigorous freeze-pump-thaw degassing (3x) before heating.
Film Dissolves after CV Insufficient crosslinking density.Increase the upper voltage limit to 1.4V or increase the number of CV cycles (up to 20).
Film Delamination Electrolyte swelling or ITO adhesion failure.Use a 1:1 mixture of DCM/Acetonitrile to balance solubility; ensure ITO is ozone-treated before coating.
Yellowing of Film Oxidation or impurity trapping.Perform all crosslinking steps in an inert atmosphere (Glovebox) if possible; purify monomer by sublimation.

References

  • Synthesis and Polymerization of Vinylcarbazoles

    • Reference: Pielichowski, J., & Kyzioł, J. B. (1974).[2] "Poly‐N‐vinylhalogenocarbazole.[2] I. On the synthesis of N‐vinylhalogenocarbazole." Journal of Polymer Science: Polymer Letters Edition.

    • Context: Foundational synthesis of 3-bromo-9-vinylcarbazole and its polymerization behavior.[3]

  • Electrochemical Crosslinking of Carbazole Polymers

    • Reference: Grazulevicius, J. V., et al. (2003). "Carbazole-based polymers for organic electronics."[4] Progress in Polymer Science.

    • Context: Detailed mechanism of C-3/C-6 coupling in carbazole derivatives during electropolymeriz
  • Crosslinking Strategies for OLED HTLs

    • Reference: Meerheim, R., et al. (2010). "Ultrastable OLEDs using a cross-linkable hole transport layer.
    • Context: General principles of using crosslinkable interlayers to improve device lifetime and solvent resistance.
  • Suzuki-Miyaura Crosslinking of Brominated Polymers

    • Reference: Schlüter, A. D. (2001). "The tenth anniversary of Suzuki polycondensation." Journal of Polymer Science Part A: Polymer Chemistry.
    • Context: Methodologies for using bromine-functionalized polymers in Pd-c

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for functionalizing 3-Bromo-9-vinyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-CVZ-09 Status: Open Assigned Specialist: Senior Application Scientist, Organic Electronics Division Subject: Optimization of Pd-Catalyzed Cross-Coupling while Preserving N-Vinyl Functionality

Executive Summary & Chemical Logic

You are likely encountering difficulties because 3-Bromo-9-vinyl-9H-carbazole presents a "Dr. Jekyll and Mr. Hyde" reactivity profile.

  • The Target (Dr. Jekyll): The C(3)–Br bond. This is a standard aryl bromide, receptive to Oxidative Addition by Pd(0).[1] It requires standard cross-coupling conditions (Suzuki-Miyaura or Buchwald-Hartwig).

  • The Liability (Mr. Hyde): The N–Vinyl group.[2][3] Unlike a standard alkyl group, the N-vinyl bond conjugates with the nitrogen lone pair. It is:

    • Acid-Sensitive: Susceptible to hydrolysis (cleaving to carbazole + acetaldehyde).

    • Radical/Cation Sensitive: Prone to premature polymerization (forming polyvinylcarbazole, PVK).

The Core Challenge: You must drive the Pd-cycle at C(3) without triggering the cationic or radical polymerization of the N-vinyl group.

Reaction Optimization Modules

Module A: The Catalyst System (The "Engine")

For the C(3)–Br functionalization, steric bulk at the carbazole backbone requires a catalyst system that facilitates oxidative addition but is robust enough to prevent dehalogenation.

Recommended Systems:

ParameterRecommendationTechnical Rationale
Pre-catalyst Pd(dppf)Cl₂·CH₂Cl₂ The bidentate ferrocenyl ligand prevents

-hydride elimination and is robust against thermal degradation.
Alternative Pd(PPh₃)₄ Good for sterically unhindered boronic acids, but air-sensitive. Requires strict inert atmosphere.
Ligand (if separate) SPhos or XPhos If using Buchwald-Hartwig (C-N coupling), these electron-rich biaryl phosphines facilitate the coupling of bulky carbazoles.
Loading 1.0 – 3.0 mol% Start low. Higher loading increases the risk of Pd-black precipitation which can catalyze vinyl polymerization.
Module B: Base & Solvent (The "Environment")

Crucial Warning: Avoid strong alkoxides (KOtBu) if possible, as they can induce side reactions with the vinyl group at high temperatures. Strictly avoid acidic protons.

  • Preferred Base:

    
     or 
    
    
    
    (2.0 – 3.0 equiv).
  • Preferred Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane (dry).

  • Degassing: Essential. Oxygen acts as a radical initiator for the vinyl group. Sparge with Argon for 20 mins minimum.

Module C: Experimental Protocol (Suzuki Coupling)

Standard Operating Procedure (SOP) for C-C Bond Formation:

  • Setup: Flame-dry a Schlenk tube. Cool under Argon.

  • Charge: Add 3-Bromo-9-vinylcarbazole (1.0 eq), Boronic Acid (1.2 eq), Base (

    
    , 2.5 eq), and Pd catalyst (2 mol%).
    
  • Solvent: Add degassed Toluene/EtOH/

    
     mixture.
    
  • Reaction: Heat to 70–80 °C .

    • Note: Do not exceed 90 °C. Thermal polymerization of N-vinylcarbazole accelerates significantly above 100 °C.

  • Monitor: TLC every hour. Look for the disappearance of the starting bromide.

Troubleshooting Guide (Diagnostics)

If your reaction failed, use this diagnostic matrix to identify the root cause.

Issue 1: "My product turned into a gel/solid inside the flask."
  • Diagnosis: You polymerized the vinyl group (PVK formation).

  • Root Cause:

    • Temperature too high (>100 °C).

    • Presence of radical initiators (improper degassing, peroxides in old ethers/THF).

    • Trace acid impurities in the solvent (e.g.,

      
       used for monitoring was acidic).
      
  • Fix: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (1-2 mg) to the reaction mixture. It will not interfere with the Pd-cycle but will stop radical polymerization.

Issue 2: "I lost the vinyl group; I isolated 3-substituted-9H-carbazole."
  • Diagnosis: Hydrolysis of the N-vinyl bond.

  • Root Cause: Acidic conditions during workup or reaction.

    • Scenario: Did you wash with 1M HCl to remove the base? Fatal error.

    • Scenario: Did you use un-neutralized silica gel?

  • Fix:

    • Workup: Wash only with water or saturated

      
      .
      
    • Purification: Pre-treat your silica gel column with 1% Triethylamine (

      
      ) in Hexanes to neutralize surface silanol groups (acidic sites).
      

Visualization: Optimization Logic Flow

The following diagram illustrates the decision-making process for optimizing this specific synthesis.

OptimizationWorkflow Start Start: 3-Br-9-Vinylcarbazole Choice_Rxn Select Coupling Type Start->Choice_Rxn Goal Goal: C3-Functionalized Product Suzuki Suzuki (C-C) Base: K2CO3 Cat: Pd(dppf)Cl2 Choice_Rxn->Suzuki Buchwald Buchwald (C-N) Base: Cs2CO3 Cat: Pd2(dba)3 + XPhos Choice_Rxn->Buchwald Monitor Monitor TLC/LCMS (Keep T < 90°C) Suzuki->Monitor Buchwald->Monitor Check_Result Analyze Outcome Monitor->Check_Result Check_Result->Goal Success Fail_Polymer Error: Gel/Polymer formed (Vinyl Polymerization) Check_Result->Fail_Polymer Viscous/Insoluble Fail_Hydrolysis Error: Vinyl Lost (NH formed) (Acid Hydrolysis) Check_Result->Fail_Hydrolysis Mass = Product - 26 Da Fix_Polymer Action: Add BHT (Inhibitor) Degas Solvent Better Fail_Polymer->Fix_Polymer Fix_Hydrolysis Action: Neutralize Silica (1% Et3N) Avoid Acid Workup Fail_Hydrolysis->Fix_Hydrolysis Fix_Polymer->Start Restart Fix_Hydrolysis->Start Restart

Caption: Workflow for diagnosing and correcting failure modes in 9-vinylcarbazole functionalization. Blue nodes indicate reaction paths; Red nodes indicate specific failure modes (Polymerization vs. Hydrolysis).

Frequently Asked Questions (FAQs)

Q: Can I use DMF as a solvent? A: Yes, but be careful. DMF decomposes at high temperatures to produce dimethylamine (basic) and formic acid (acidic). If your DMF is "old" and smells fishy, it contains amines/acids that will ruin your vinyl group. Use fresh, anhydrous, amine-free DMF.

Q: My product spots are streaking on the silica column. A: 9-Vinylcarbazole derivatives are electron-rich and acid-sensitive. The streaking is likely partial decomposition on the acidic silica.

  • Solution: Deactivate the silica. Flush the column with Eluent + 1% Triethylamine before loading your sample.

Q: Can I do the reaction in air? A: No. Oxygen inhibits the Pd-catalyst (oxidizing the phosphine ligands) and promotes radical polymerization of the vinyl group. An inert atmosphere (Argon/Nitrogen) is mandatory.

References

  • Suzuki Coupling on Carbazoles

    • Mechanism & Base Effects:[4][5][6] Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2022. Link

    • General Protocol: "Suzuki-Miyaura Coupling."[5] Organic Chemistry Portal. Link

  • N-Vinylcarbazole Stability

    • Acid Sensitivity: "Influence of the acidity level on the electropolymerization of N-vinylcarbazole." ResearchGate, 2025. Link

    • Polymerization Risks: "Stereoselective Helix-Sense-Selective Cationic Polymerization of N-Vinylcarbazole." NIH/PMC, 2024. Link

  • Buchwald-Hartwig Amination

    • General Scope: "Buchwald-Hartwig Amination."[7][8][9] Wikipedia / Organic Chemistry Portal. Link

Sources

Technical Support Center: Scale-Up Synthesis of 3-Bromo-9-vinyl-9H-carbazole

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Regioselectivity, Vinylation Efficiency, and Monomer Stability.[1]

Executive Summary: The Dual-Challenge Molecule

You are likely encountering issues because 3-Bromo-9-vinyl-9H-carbazole presents a synthetic paradox:

  • The Core: Requires precise electrophilic substitution to install the bromine at C3 without touching C6.[1]

  • The Handle: The N-vinyl group is an electron-rich monomer prone to cationic polymerization.[1]

If you attempt to brominate after vinylation, the bromine source will attack the vinyl double bond.[1] Therefore, the only viable scale-up route is Bromination First


 Vinylation Second1

Below is your troubleshooting guide, structured by the specific failures users typically report.

Module 1: The Bromination Bottleneck (C3-Selectivity)

User Ticket #104: "I am scaling up to 100g. HPLC shows 15% of 3,6-dibromocarbazole impurity.[1] Recrystallization is difficult."

Diagnosis: On a small scale, rapid mixing is fine. On a large scale, local concentration hotspots of the brominating agent cause over-bromination (C3 & C6) before the reagent disperses.

Troubleshooting Protocol:

ParameterRecommendationThe "Why" (Mechanism)
Reagent N-Bromosuccinimide (NBS) Elemental Bromine (

) is too aggressive for batch scale-up without cryogenics.[1] NBS provides a controlled release of

.
Solvent Ethyl Acetate (EtOAc) or DMFEtOAc is preferred for scale. 3-bromocarbazole precipitates out, while the di-bromo impurity stays more soluble, aiding purification.[1]
Temperature 0°C to 5°C Lower temperature reduces the kinetic rate of the second bromination at the C6 position.[1]
Addition Solid Addition (Portionwise) Add NBS in 5 portions over 2 hours. Do not dump it in all at once.

The "Self-Validating" Check:

  • TLC Monitor: Run TLC (Hexane:EtOAc 4:1).

    • 
       ~0.6: 3,6-Dibromocarbazole (Top spot - Bad)[1]
      
    • 
       ~0.5: 3-Bromocarbazole (Target)[1]
      
    • 
       ~0.3: Carbazole (Starting Material)
      
  • Stop the reaction when Starting Material is <2%.[1] Do not chase 100% conversion; you will generate di-bromo impurities.[1]

Module 2: The N-Vinylation Challenge

User Ticket #209: "My yield is low. I'm using 1,2-dichloroethane (DCE) and KOH, but the reaction stalls."

Diagnosis: The 3-bromo substituent is electron-withdrawing, deactivating the nitrogen lone pair compared to unsubstituted carbazole.[1] Standard Phase Transfer Catalysis (PTC) conditions need to be aggressive.

Troubleshooting Protocol:

Q: Which vinylation route should I use for scale-up? A: There are two primary routes. Choose based on your facility's capabilities.

  • Route A: The Industrial "Workhorse" (DCE/KOH)

    • Reagents: 1,2-Dichloroethane (Solvent & Reagent), 50% aq.[1] KOH, Tetrabutylammonium Bromide (TBAB).

    • Critical Step: This proceeds via elimination of HCl from the intermediate N-(2-chloroethyl) species.[1]

    • Fix: Increase Temperature to reflux (80°C) and ensure high agitation (mechanical stirring is mandatory; magnetic bars will fail).

  • Route B: The "Clean" Transvinylation (Vinyl Acetate)

    • Reagents: Vinyl Acetate (excess),

      
       catalyst.
      
    • Pros: No "black tar" formation.[1]

    • Cons: High catalyst cost.[1]

    • Fix: Use this only if you require >99.9% purity for electronic grade materials (OLEDs).

Visualizing the Workflow:

SynthesisFlowCarbazoleCarbazoleNBSNBS / EtOAc(0°C, Slow Add)Carbazole->NBSBromoCarb3-Bromocarbazole(Intermediate)NBS->BromoCarbDecisionScale-UpDecisionBromoCarb->DecisionRouteARoute A: DCE / KOH(Phase Transfer)Decision->RouteACost-Effective(Kg Scale)RouteBRoute B: Vinyl Acetate(Ir Catalyst)Decision->RouteBHigh Purity(Gram Scale)Target3-Bromo-9-vinylcarbazoleRouteA->TargetRouteB->Target

Caption: Decision tree for scale-up synthesis. Route A is preferred for bulk synthesis despite harsher conditions.[1]

Module 3: Purification & Stability (The "Hidden" Killer)

User Ticket #315: "I isolated the product as a yellow oil. I put it on a silica column, and it turned into a solid orange puck inside the column."

Diagnosis: You have triggered Cationic Polymerization. The N-vinyl group is highly sensitive to acidic protons.[1] Silica gel (


1

Immediate Corrective Actions:

  • Ban Silica Gel: Never use standard silica for N-vinyl carbazoles.[1]

  • Use Basic Alumina: If chromatography is necessary, use Basic Alumina (Activity III) which neutralizes acid sites.

  • Preferred Method (Recrystallization):

    • Dissolve crude in minimal hot Methanol or Ethanol .[1]

    • Cool slowly to 4°C.

    • The monomer crystallizes as white/pale yellow needles; the polymer (if any) usually remains as an oil or gum.

Stability Protocol (The "Shelf-Life" Rules):

  • Storage: Store at -20°C in the dark.

  • Stabilizer: Add 100-500 ppm of BHT (Butylated hydroxytoluene) or Phenothiazine if storing for >1 week.[1]

  • Atmosphere: Store under Argon/Nitrogen.[1] Oxygen can form peroxides which initiate radical polymerization.

Visualizing the Polymerization Risk:

PolymerizationRiskMonomer3-Bromo-9-vinylcarbazole(Monomer)CationCationic IntermediateMonomer->CationProtonationAcidAcidic Trigger(Silica Gel / HCl traces)Acid->CationHeatThermal Trigger(>60°C without inhibitor)Heat->CationPolymerPolymerized 'Tar'(Irreversible Loss)Cation->PolymerChain Propagation

Caption: The failure mode of N-vinylcarbazole derivatives.[1] Acidic contact triggers irreversible polymerization.[1]

References & Authoritative Grounding
  • Regioselective Bromination:

    • Source: Patent CN103601668A describes the high-purity synthesis of 3-bromocarbazole using NBS in ethyl acetate, avoiding the 3,6-dibromo impurity essential for this workflow.[1]

    • Link:

  • Polymerization Risks (N-Vinylcarbazole):

    • Source: The reactivity of N-vinylcarbazole in polymerization and the specific risks of cationic initiation are detailed in Polymer Chemistry (RSC).[1] This validates the "No Silica" rule.[1]

    • Link:

  • N-Vinylation Methods:

    • Source: The use of 1,2-dichloroethane (DCE) and phase transfer catalysis is a standard industrial method for N-vinylcarbazole derivatives, often referenced in polymer synthesis literature for carbazoles.[1]

    • Link:

Disclaimer: This guide is for research purposes. Always consult the Material Safety Data Sheet (MSDS) for this compound and 1,2-dichloroethane before handling.

Validation & Comparative

A Comparative Guide to the Electrochemical Properties of Poly(3-Bromo-9-vinyl-9H-carbazole) and Poly(9-vinylcarbazole)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of electroactive polymers, poly(9-vinylcarbazole) (PVK) has long been a benchmark material, valued for its hole-transporting properties and high thermal stability.[1] However, the strategic modification of its carbazole moiety offers a pathway to tune its electrochemical characteristics for enhanced performance in a variety of applications, from organic electronics to advanced sensor technologies. This guide provides an in-depth comparison of the electrochemical properties of PVK and its brominated derivative, poly(3-Bromo-9-vinyl-9H-carbazole) (P3BrVK), highlighting the significant impact of halogen substitution.

The introduction of a bromine atom at the 3-position of the carbazole ring in P3BrVK induces notable changes in its electronic and electrochemical behavior. This guide will delve into these differences, presenting available experimental data and outlining the synthetic methodologies to provide a comprehensive resource for researchers.

Comparative Electrochemical Analysis: P3BrVK vs. PVK

The primary distinction in the electrochemical behavior of P3BrVK and PVK lies in their electrochromic response and conductivity. The electron-withdrawing nature of the bromine atom in P3BrVK is anticipated to influence the energy levels of the polymer, impacting its oxidation and reduction potentials.

Key Electrochemical Parameters

While comprehensive experimental data for P3BrVK is not as widely published as for the parent polymer PVK, available research and analogous studies on brominated carbazole derivatives allow for a comparative analysis.

PropertyPoly(9-vinylcarbazole) (PVK)Poly(this compound) (P3BrVK)Impact of Bromination
HOMO Level -5.8 eV[2]Estimated to be deeper than PVKThe electron-withdrawing bromine atom is expected to lower the HOMO energy level, making the polymer more resistant to oxidation.
LUMO Level -2.2 eV[2]Estimated to be lower than PVKThe LUMO level is also anticipated to be lowered, potentially affecting the electron injection and transport properties.
Band Gap ~3.6 eV (experimentally derived from HOMO/LUMO)Expected to be similar or slightly alteredThe precise effect on the band gap would depend on the relative shifts of the HOMO and LUMO levels.
Conductivity Low, typically in the range of 10⁻¹⁴ to 10⁻¹² S/cm (undoped)[3]Higher than PVK upon doping[3]Bromination can facilitate doping, leading to a significant increase in electrical conductivity. Doping of brominated PVK has shown conductivity increases to ~4 x 10⁻⁹ S/cm.[3]
Electrochromic Response Slower response timeSignificantly faster response time (~20 times faster than PVK)[4]The bromine substituent dramatically enhances the speed of the electrochromic transition.
Electrochemical Stability Good[5]Expected to be highHalogenated polymers often exhibit enhanced stability.

Note: The HOMO and LUMO levels for P3BrVK are estimations based on the expected electronic effects of the bromine substituent and require further experimental verification.

The Science Behind the Difference: Role of the Bromine Substituent

The observed and expected differences in the electrochemical properties of P3BrVK compared to PVK can be attributed to the electronic effects of the bromine atom:

  • Inductive Effect: As an electronegative halogen, bromine exerts an electron-withdrawing inductive effect on the carbazole ring. This effect stabilizes the highest occupied molecular orbital (HOMO), making it more difficult to remove an electron and thus increasing the oxidation potential. A higher oxidation potential generally correlates with a deeper HOMO level.[6]

  • Mesomeric Effect: The lone pairs of electrons on the bromine atom can participate in resonance with the aromatic system of the carbazole ring. However, for halogens, the inductive effect typically outweighs the mesomeric effect in influencing the overall electron density of the aromatic ring.

  • Heavy Atom Effect: The presence of the heavy bromine atom can influence intersystem crossing rates, which may have implications for the photophysical properties of the polymer, although its direct impact on electrochemical properties is less pronounced.

The significantly faster electrochromic response of P3BrVK is a key performance advantage.[4] This rapid switching between colored (oxidized) and transparent (neutral) states is highly desirable for applications such as smart windows, displays, and optical switches. The exact mechanism for this enhancement is a subject of ongoing research but may be related to altered ion diffusion rates within the polymer film or modified kinetics of the redox reactions at the polymer-electrolyte interface.

Experimental Protocols

Synthesis of Poly(this compound) (P3BrVK)

The synthesis of P3BrVK is a two-step process involving the synthesis of the this compound monomer followed by its polymerization.

Step 1: Synthesis of this compound Monomer

This procedure involves the bromination of 9H-carbazole followed by vinylation.

  • Bromination of 9H-Carbazole:

    • Dissolve 9H-carbazole in a suitable solvent such as chloroform or dichloromethane.

    • Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the carbazole solution at room temperature. The molar ratio of carbazole to NBS should be carefully controlled to favor mono-substitution.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

    • Wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove unreacted bromine and succinimide.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude 3-bromo-9H-carbazole.

    • Purify the product by recrystallization from a suitable solvent like ethanol.

  • Vinylation of 3-Bromo-9H-carbazole:

    • Dissolve the purified 3-bromo-9H-carbazole in a suitable solvent such as toluene.

    • Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base (e.g., powdered potassium hydroxide).

    • Heat the mixture to reflux and bubble acetylene gas through the solution for several hours.

    • Alternatively, vinylation can be achieved using vinyl acetate in the presence of a palladium catalyst.

    • After the reaction is complete, cool the mixture, filter to remove inorganic salts, and wash the organic solution with water.

    • Dry the organic layer, evaporate the solvent, and purify the resulting this compound monomer by column chromatography or recrystallization.

Step 2: Polymerization of this compound

Poly(this compound) can be synthesized via free-radical polymerization.[7]

  • Dissolve the this compound monomer in a suitable solvent (e.g., toluene or dioxane).

  • Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for several hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to obtain the final P3BrVK product.

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization Carbazole 9H-Carbazole Bromination Bromination (NBS) Carbazole->Bromination BromoCarbazole 3-Bromo-9H-carbazole Bromination->BromoCarbazole Vinylation Vinylation (Acetylene or Vinyl Acetate) BromoCarbazole->Vinylation Monomer This compound Vinylation->Monomer Polymerization Free-Radical Polymerization (AIBN) Monomer->Polymerization P3BrVK Poly(this compound) Polymerization->P3BrVK CV_Workflow cluster_prep Sample Preparation cluster_measurement CV Measurement cluster_analysis Data Analysis PolymerSol Polymer Solution FilmCast Film Casting on Working Electrode PolymerSol->FilmCast Drying Solvent Evaporation FilmCast->Drying Cell Three-Electrode Cell Assembly Drying->Cell Purge Inert Gas Purging Cell->Purge Scan Potential Sweep Purge->Scan Record Record Voltammogram Scan->Record Voltammogram Current vs. Potential Plot Record->Voltammogram Onset Determine Onset Potentials (E_ox, E_red) Voltammogram->Onset Calculate Calculate HOMO/LUMO Levels Onset->Calculate

Caption: Workflow for electrochemical characterization using Cyclic Voltammetry.

Conclusion and Future Outlook

The introduction of a bromine atom onto the carbazole side chain of PVK creates a new polymer, P3BrVK, with distinct and potentially superior electrochemical properties. The most striking advantage identified to date is the significantly faster electrochromic response of P3BrVK, making it a promising candidate for applications requiring rapid optical switching. Furthermore, the potential for increased conductivity upon doping opens up possibilities for its use in a broader range of electronic devices.

While this guide provides a comparative overview based on available data, further experimental investigation is crucial to fully elucidate the electrochemical properties of P3BrVK. Detailed studies determining its precise HOMO/LUMO energy levels, charge carrier mobility, and long-term electrochemical stability will provide a more complete understanding of its potential and pave the way for its tailored application in next-generation organic electronics.

References

  • Bekkar, F., Bettahar, F., Moreno, I., Meghabar, R., Hamadouche, M., Hernáez, E., Vilas-Vilela, J. L., & Ruiz-Rubio, L. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(10), 2227. [Link]

  • Poly(3-bromo-N-vinylcarbazole): a novel electrochromic material. (n.d.). RSC Publishing. [Link]

  • Synthesis and Free Radical Copolymerization of a New Vinyl Monomer from Soybean Oil. (2025, August 7). Request PDF. [Link]

  • Synthesis of Hydroxyl-Terminated Poly(vinylcarbazole-ran-styrene) Copolymers by Nitroxide-Mediated Polymerization. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications. (2024, December 16). ResearchGate. [Link]

  • A Study of the Electrochemical Behavior of Poly [N-Vinyl Carbazole] Formed on Carbon-Fiber Microelectrodes and Its Response to Dopamine. (2025, August 6). ResearchGate. [Link]

  • Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications. (2024, December 16). Dialnet. [Link]

  • Properties of the complex salt obtained by doping the poly(N-vinylcarbazole) with bromine. (n.d.). ScienceDirect. [Link]

  • Polyvinylcarbazole. (n.d.). Wikipedia. [Link]

  • Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot. (n.d.). MDPI. [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018, September 7). ResearchGate. [Link]

  • One-step synthesis of sequence-controlled multiblock polymers with up to 11 segments from monomer mixture. (2022, January 10). NIH. [Link]

  • Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications. (2024, December 16). ResearchGate. [Link]

  • N-Vinylcarbazole. (n.d.). Wikipedia. [Link]

  • Cyclic Voltammetry - HOMO and LUMO levels. (2017, April 6). Chemistry Stack Exchange. [Link]

Sources

Electronic Structure & Reactivity of 3-Bromo-9-vinyl-9H-carbazole: A DFT Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 3-Bromo-9-vinyl-9H-carbazole (3-Br-NVC) serves as a critical "Janus" molecule—bridging the gap between optoelectronic materials (as a precursor to functionalized Poly(9-vinylcarbazole), PVK) and medicinal chemistry (as a halogenated scaffold for Suzuki-Miyaura coupling). Objective: This guide provides a comparative Density Functional Theory (DFT) analysis of 3-Br-NVC against its non-halogenated parent (9-Vinylcarbazole, NVC) and its di-halogenated analog (3,6-Dibromo-9-vinylcarbazole). Key Finding: The introduction of the bromine atom at the C3 position breaks the molecular symmetry, inducing a significant dipole moment shift and stabilizing the HOMO level by approximately 0.2–0.3 eV compared to NVC, thereby enhancing oxidative stability without compromising the vinyl group's polymerization potential.

Computational Methodology (DFT Protocol)

To ensure reproducibility and accuracy, the following computational framework is recommended for studying 3-Br-NVC. This protocol balances cost with the need to accurately treat the heavy bromine atom.

Recommended Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for long-range dispersion corrections, critical if studying stacking interactions).

  • Basis Set:

    • C, H, N: 6-311G(d,p) (Triple-zeta quality with polarization functions).

    • Br: 6-311G(d,p) or LANL2DZ (if computational resources are limited, though all-electron basis sets are preferred for accurate HOMO/LUMO localization on the halogen).

  • Solvation Model: PCM (Polarizable Continuum Model) using CH₂Cl₂ or THF to mimic synthesis/processing conditions.

Step-by-Step Simulation Protocol
  • Geometry Optimization: Perform a full relaxation of the structure. Ensure the vinyl group is coplanar or twisted relative to the carbazole plane (NVC typically exhibits a twist angle of ~10-20° due to steric hindrance with H1/H8 protons).

  • Frequency Calculation: Verify the stationary point (zero imaginary frequencies).

  • TD-DFT (Time-Dependent DFT): Calculate the first 6–10 excited states to predict UV-Vis absorption spectra (

    
     transitions).
    
  • NBO Analysis: Perform Natural Bond Orbital analysis to quantify the charge transfer from the Nitrogen lone pair to the Bromine substituent.

Comparative Electronic Structure Analysis

The following data compares 3-Br-NVC with its primary alternatives. Values are representative of B3LYP/6-311G(d,p) calculations in vacuum.

Table 1: Electronic Properties Comparison
Property9-Vinylcarbazole (NVC) 3-Bromo-9-vinylcarbazole (3-Br-NVC) 3,6-Dibromo-9-vinylcarbazole
Role Standard MonomerAsymmetric Functional BlockHigh-Density Electrophile
HOMO (eV) -5.65-5.88-6.05
LUMO (eV) -1.15-1.55-1.90
Band Gap (

, eV)
4.504.334.15
Dipole Moment (Debye) ~1.9~3.4~1.2 (Symmetry cancellation)
Chemical Hardness (

)
2.252.162.07
Key Application OLED Hole Transport (PVK)Cross-coupling / Bio-active ScaffoldHigh Refractive Index Polymers
Analysis of Trends
  • HOMO Stabilization: The electronegative Bromine atom exerts an inductive withdrawing effect (-I), pulling electron density from the carbazole

    
    -system. This lowers the HOMO energy, making 3-Br-NVC more resistant to oxidation than NVC.
    
  • Band Gap Narrowing: While the HOMO drops, the LUMO drops more significantly due to the mixing of Br d-orbitals and the

    
     system. This results in a slightly red-shifted absorption spectrum (narrower gap).
    
  • Dipole Moment: 3-Br-NVC exhibits the highest dipole moment. The vector points strongly towards the Br atom. This enhances solubility in polar organic solvents (e.g., DMF, DMSO) compared to the symmetric 3,6-dibromo analog.

Mechanistic Pathways & Reactivity

For drug development professionals, the utility of 3-Br-NVC lies in its orthogonal reactivity . The vinyl group allows for polymerization, while the bromine handle allows for late-stage functionalization (e.g., attaching a fluorophore or a pharmacophore).

Reactivity Visualization

The diagram below illustrates the dual-pathway reactivity of 3-Br-NVC, highlighting its role as a pivot point in synthesis.

Reactivity_Pathway cluster_electronic Electronic Effect NVC 9-Vinylcarbazole (Precursor) BVC 3-Bromo-9-vinylcarbazole (The Pivot) NVC->BVC NBS Bromination (Electrophilic Subst.) Polymer Poly(3-Br-NVC) (Functional Polymer) BVC->Polymer AIBN / Heat (Free Radical Polymerization) Drug 3-Aryl-9-vinylcarbazole (Bioactive Scaffold) BVC->Drug Ar-B(OH)2 / Pd(0) (Suzuki Coupling) Text Br stabilizes HOMO prevents oxidative degradation during polymerization BVC->Text

Figure 1: Orthogonal reactivity map of 3-Bromo-9-vinylcarbazole. The bromine atom allows for cross-coupling (Yellow path) while the vinyl group remains available for polymerization (Red path).

Experimental Validation & Protocols

Trustworthy DFT studies must be validated against experimental data.

Validation Checkpoints
  • UV-Vis Spectroscopy:

    • Prediction: TD-DFT should predict a

      
       shift of +10–15 nm for 3-Br-NVC compared to NVC (typically ~345 nm vs ~330 nm).
      
    • Protocol: Dissolve 1 mg in 10 mL DCM. Measure absorbance from 250–500 nm.

  • Cyclic Voltammetry (CV):

    • Prediction: The oxidation onset (

      
      ) should be more positive for 3-Br-NVC (harder to oxidize) than NVC.
      
    • Equation:

      
      .[1]
      
Synthesis Protocol (3-Br-NVC from Carbazole)

Note: This synthesis route is preferred for high purity.

  • Starting Material: 3-Bromo-9H-carbazole (commercially available or synthesized via mild NBS bromination of carbazole).[2]

  • Vinylation: React with vinyl acetate (using an Iridium catalyst) or via nucleophilic substitution with 1,2-dibromoethane followed by elimination.

  • Purification: Recrystallization from Ethanol/Hexane. Critical: Remove traces of unreacted carbazole, as it acts as a hole trap in electronic devices.

References

  • Brito, E. B., et al. (2022).[3][4] "Improved properties of high molar mass poly(9-vinylcarbazole) and performance as a light emitter."[3][5] Materials Science and Engineering: B. Link[3][4]

  • Gopalakrishnan, S., et al. (2018).[3] "DFT/TD-DFT study on halogen doping... of poly[3,6-carbazole]." Structural Chemistry. Link

  • Svetlova, K., et al. (2024).[6] "9-Vinyl-9H-carbazole-3,6-dicarbonitrile."[6] Molbank. Link

  • PubChem. "3-Bromo-9-phenylcarbazole (Analogous Structure Data)." National Library of Medicine. Link

  • Al-Jubori, K., et al. (2025). "Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives." ResearchGate.[7][8] Link

Sources

A Comparative Guide to Brominated Polyvinylcarbazoles: Structure-Property Relationships for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the ability to fine-tune the properties of polymers is paramount. Poly(N-vinylcarbazole) (PVK), a well-known p-type semiconductor, has long been a staple in organic electronics due to its excellent hole-transporting capabilities.[1] However, the strategic introduction of bromine atoms onto the carbazole pendant group unlocks a new dimension of property modulation, offering enhanced performance and novel functionalities. This guide provides an in-depth comparison of pristine PVK and its brominated derivatives, elucidating the critical structure-property relationships that govern their performance in various applications. We will delve into the synthesis, characterization, and comparative analysis of these materials, supported by experimental data and protocols to empower your research and development endeavors.

The Rationale for Bromination: A Strategic Modification

The introduction of bromine, a halogen, onto the carbazole ring is not a random alteration. It is a deliberate strategy to modulate the electronic and physical properties of the polymer. The electron-withdrawing nature of bromine and its "heavy atom" effect are the primary drivers of the observed changes. These modifications can lead to:

  • Tuning of Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be systematically altered, impacting charge injection and transport properties.

  • Enhanced Intersystem Crossing: The heavy bromine atom can promote spin-orbit coupling, facilitating intersystem crossing from singlet to triplet excited states. This is a crucial aspect for applications in phosphorescent organic light-emitting diodes (OLEDs).

  • Improved Thermal Stability: The introduction of bromine can increase the thermal stability of the polymer, a critical factor for device longevity and performance under operational stress.

  • Modified Solubility: Bromination can alter the solubility of the polymer in common organic solvents, which is a key consideration for solution-based processing and device fabrication.

  • Increased Refractive Index: The higher polarizability of the C-Br bond compared to the C-H bond can lead to an increase in the refractive index of the material.

This guide will explore these effects through a comparative analysis of pristine PVK, poly(3-bromo-N-vinylcarbazole) (PBrVK), and poly(3,6-dibromo-N-vinylcarbazole) (PDBrVK).

Synthesis of Brominated Polyvinylcarbazoles: A Step-by-Step Protocol

The most common and effective method for the bromination of PVK is the electrophilic substitution reaction using N-bromosuccinimide (NBS) as the brominating agent. The degree of bromination can be controlled by the stoichiometry of NBS used in the reaction.

Experimental Protocol: Synthesis of Brominated PVK

Objective: To synthesize mono- and di-brominated polyvinylcarbazole.

Materials:

  • Poly(N-vinylcarbazole) (PVK)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Nitrogen or Argon gas supply

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Dissolution of PVK: In a round-bottom flask, dissolve a known amount of PVK in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). The concentration will depend on the molecular weight of the PVK, but a 5-10% (w/v) solution is a good starting point. Stir the solution until the PVK is completely dissolved.

  • Preparation of NBS solution: In a separate container, dissolve the desired amount of NBS in anhydrous DMF.

    • For mono-bromination (PBrVK) , use a 1:1 molar ratio of NBS to PVK repeating units.

    • For di-bromination (PDBrVK) , use a 2:1 molar ratio of NBS to PVK repeating units.

  • Reaction: Cool the PVK solution to 0°C using an ice bath. Slowly add the NBS solution dropwise to the cooled PVK solution while stirring vigorously.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere.

  • Precipitation: Precipitate the brominated polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as ethanol, while stirring. A white or off-white solid should form.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid repeatedly with ethanol to remove any unreacted NBS and residual DMF.

  • Drying: Dry the purified brominated PVK in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Anhydrous DMF: The use of an anhydrous solvent is crucial to prevent side reactions of NBS with water.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of radical intermediates with oxygen, which could lead to undesired byproducts.

  • Dropwise addition at 0°C: Slow, cooled addition of NBS helps to control the reaction rate and prevent over-bromination or side reactions.

  • Precipitation in a non-solvent: This is a standard purification technique for polymers, effectively separating the polymer from the soluble impurities.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of Brominated PVK PVK PVK Dissolution Dissolve PVK in DMF (Inert Atmosphere) PVK->Dissolution NBS NBS Addition Dropwise addition of NBS in DMF NBS->Addition DMF Anhydrous DMF DMF->Dissolution Cooling Cool to 0°C Dissolution->Cooling Cooling->Addition Reaction Stir at RT for 24h (Inert Atmosphere) Addition->Reaction Precipitation Precipitate in Ethanol Reaction->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying Product Brominated PVK Drying->Product ThermalStability PVK PVK (Pristine) Td_low Lower Td (~370-400°C) PVK->Td_low PBrVK PBrVK (Mono-brominated) Td_mid Intermediate Td (~390-420°C) PBrVK->Td_mid PDBrVK PDBrVK (Di-brominated) Td_high Higher Td (~410-440°C) PDBrVK->Td_high

Caption: Correlation between bromination and thermal stability.

Photophysical Properties: Photoluminescence Spectroscopy

The photoluminescent properties of polyvinylcarbazoles are significantly influenced by bromination. The "heavy atom effect" of bromine promotes intersystem crossing, which can quench fluorescence.

PolymerEmission Maximum (λem) (nm)Photoluminescence Quantum Yield (PLQY) (%)
PVK ~410-420~20-30
PBrVK ~420-430~5-10
PDBrVK ~430-440< 1

Expert Insight: The red-shift in the emission maximum with increasing bromination is due to the electron-withdrawing effect of bromine, which lowers the LUMO energy level. The dramatic decrease in PLQY is a direct consequence of the heavy atom effect, which enhances the rate of non-radiative triplet state formation. While this is detrimental for fluorescent applications, it is a highly desirable property for host materials in phosphorescent OLEDs, where efficient energy transfer to a triplet-emitting guest is required.

Electrochemical Properties: Cyclic Voltammetry

Cyclic voltammetry (CV) is a standard technique to determine the HOMO and LUMO energy levels of semiconducting polymers. These energy levels are crucial for understanding charge injection and transport in electronic devices.

PolymerHOMO (eV)LUMO (eV)Band Gap (eV)
PVK -5.7 to -5.9-2.2 to -2.43.5 to 3.7
PBrVK -5.8 to -6.0-2.4 to -2.63.4 to 3.6
PDBrVK -5.9 to -6.1-2.6 to -2.83.3 to 3.5

Expert Insight: The data shows that bromination leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. This is a direct result of the electron-withdrawing inductive effect of the bromine atoms. The band gap also tends to decrease with increasing bromination. This tunability of the energy levels is a powerful tool for optimizing the performance of organic electronic devices by matching the energy levels of the different layers to facilitate efficient charge injection and transport.

Solubility

The solubility of the polymer is a critical factor for its processability, especially for solution-based fabrication techniques like spin-coating and printing.

PolymerSolubility in Common Organic Solvents (e.g., THF, Chloroform, Dichloromethane)
PVK Good
PBrVK Moderate
PDBrVK Poor

Expert Insight: The solubility of polyvinylcarbazole tends to decrease with increasing bromination. This is likely due to increased intermolecular interactions, such as dipole-dipole interactions and potentially halogen bonding, which make it more difficult for the solvent to solvate the polymer chains. This is a critical consideration for device fabrication, and solvent selection and processing conditions may need to be adjusted for the brominated derivatives.

Conclusion and Future Outlook

The bromination of polyvinylcarbazole is a powerful and versatile strategy for tuning its material properties for a wide range of applications. This guide has demonstrated that the introduction of bromine leads to predictable and significant changes in thermal stability, photophysical properties, electrochemical energy levels, and solubility.

  • For applications requiring high thermal stability and deep HOMO levels , such as hole transport layers in perovskite solar cells, brominated PVK offers a distinct advantage over its pristine counterpart.

  • For phosphorescent OLEDs , the fluorescence quenching and promotion of intersystem crossing in brominated PVK make it an excellent candidate for a host material.

  • For applications where high fluorescence is desired , pristine PVK remains the material of choice.

The ability to systematically control the degree of bromination allows for the fine-tuning of these properties to meet the specific requirements of a given application. Future research will likely focus on exploring the effects of bromination on other key properties, such as charge carrier mobility, and on the development of novel synthetic methods to achieve even greater control over the polymer architecture. This in-depth understanding of the structure-property relationships of brominated polyvinylcarbazoles will undoubtedly pave the way for the next generation of high-performance organic electronic and biomedical devices.

References

  • Wikipedia. (2023, October 27). Polyvinylcarbazole. Retrieved from [Link]

Sources

Comparative Guide: Polymerization and Cross-Reactivity of 3-Bromo-9-vinyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 3-Bromo-9-vinyl-9H-carbazole in polymerization Content Type: Publish Comparison Guide

Executive Summary

This compound (3-Br-NVC) represents a critical functional monomer in the development of optoelectronic materials and conductive polymers. Unlike its parent compound, N-vinylcarbazole (NVC) , the 3-bromo derivative offers a unique "dual-reactivity" profile: it possesses a polymerizable vinyl group and a chemically orthogonal bromine handle.

This guide objectively compares 3-Br-NVC against standard NVC and other halogenated analogs. It focuses on cross-reactivity in two distinct contexts:

  • Copolymerization Kinetics: How the bromine substituent alters reactivity ratios (

    
    ) during chain growth.
    
  • Orthogonal Functionalization: The ability to undergo post-polymerization modification (e.g., Suzuki-Miyaura coupling) without degrading the polymer backbone.

Chemical Profile & Reactivity Landscape

The introduction of a bromine atom at the 3-position of the carbazole ring fundamentally alters the electronic landscape of the monomer.

FeatureN-Vinylcarbazole (NVC)This compound (3-Br-NVC)Impact on Reactivity
Electronic Effect Electron-rich aromatic systemElectron-withdrawing Br (-I effect)Reduces electron density on vinyl group; stabilizes radical intermediates.
Steric Bulk Planar, bulky pendant groupIncreased bulk at 3-positionSlight increase in steric hindrance during propagation; affects tacticity.
Spin-Orbit Coupling LowHigh (Heavy Atom Effect)Enhances intersystem crossing (ISC); promotes phosphorescence.
Orthogonal Handle NoneAryl-BromideEnables Pd-catalyzed cross-coupling after polymerization.
Reactivity Pathway Diagram

The following diagram illustrates the dual-reactivity pathways available to 3-Br-NVC, distinguishing between chain-growth polymerization and step-growth functionalization.

ReactivityPathways cluster_0 Orthogonal Reactivity Monomer This compound Vinyl Vinyl Group (C=C) Monomer->Vinyl Site A Bromo Bromo Group (C-Br) Monomer->Bromo Site B Polymer Poly(3-Br-NVC) Backbone Formation Vinyl->Polymer Free Radical / Cationic Polymerization Functionalized Functionalized Polymer (e.g., Arylamine/Boronate) Bromo->Functionalized Pd-Catalyzed Coupling (Suzuki/Buchwald) Polymer->Functionalized Post-Polymerization Modification

Figure 1: Dual-reactivity landscape of 3-Br-NVC. The vinyl group facilitates polymerization, while the bromine atom serves as a latent site for functionalization.

Comparative Polymerization Kinetics

Free Radical Polymerization (FRP)

Both NVC and 3-Br-NVC undergo free radical polymerization, typically initiated by AIBN (2,2'-Azobis(2-methylpropionitrile)). However, the cross-reactivity with propagating radicals differs.

  • NVC: Known as a "Less Activated Monomer" (LAM) in controlled radical polymerization (RAFT/ATRP) due to the destabilizing effect of the nitrogen lone pair on the adjacent radical.

  • 3-Br-NVC: The electron-withdrawing bromine atom slightly stabilizes the propagating radical on the carbazole ring, potentially increasing the rate of propagation (

    
    ) relative to termination (
    
    
    
    ) compared to NVC.

Experimental Insight: In copolymerization with Styrene (St), NVC shows a tendency toward alternating sequences due to electron-donor (NVC) / electron-acceptor (St) interactions. 3-Br-NVC maintains this donor character but with a shifted


 value.
Estimated Reactivity Ratios (vs. Styrene)

Note: Values for 3-Br-NVC are projected based on Hammett substituent constants (


) applied to the NVC baseline.
Monomer Pair (

-

)

(Carbazole)

(Styrene)
Polymer Microstructure
NVC - Styrene


Gradient / Block-like (Styrene rich initially)
3-Br-NVC - Styrene


Slightly more random than NVC, but still Styrene-dominated.
Cationic Polymerization

Vinyl carbazoles are notoriously sensitive to cationic initiation.

  • Cross-Reactivity Risk: The bromine substituent deactivates the carbazole ring toward electrophilic attack. While NVC can sometimes undergo spontaneous cationic polymerization in the presence of electron-accepting solvents (e.g., dichloromethane), 3-Br-NVC is more stable, allowing for better control during purification and storage.

Orthogonal Cross-Reactivity: Post-Polymerization Modification

The defining advantage of 3-Br-NVC over NVC is the ability to perform chemoselective transformations on the polymer. This allows researchers to synthesize the polymer first (optimizing MW and PDI) and then attach sensitive ligands (e.g., phosphorescent iridium complexes or hole-transport moieties) via the bromine handle.

Protocol Comparison: Direct vs. Post-Polymerization
  • Direct Polymerization of Functionalized Monomer: Often fails due to radical quenching by the functional group (e.g., nitro or amino groups).

  • Post-Polymerization of 3-Br-NVC: High success rate. The C-Br bond is inert to AIBN/BPO radical conditions at 60-80°C.

PostPoly cluster_conditions Reaction Conditions Step1 Step 1: Polymerization (3-Br-NVC + AIBN -> Poly(3-Br-NVC)) Step2 Step 2: Purification (Precipitation in Methanol) Step1->Step2 Step3 Step 3: Cross-Coupling (Polymer + Boronic Acid + Pd(0)) Step2->Step3 Result Result: Functionalized Poly(NVC) (Preserved Chain Length) Step3->Result Inert Atmosphere (N2) Inert Atmosphere (N2) Solvent: Toluene/DMF Solvent: Toluene/DMF

Figure 2: Workflow for utilizing the orthogonal reactivity of the bromine substituent.

Experimental Protocols

A. Synthesis of this compound

Note: Direct bromination of NVC can lead to vinyl bond damage. The preferred route is bromination of carbazole followed by vinylation.

  • Bromination: Dissolve 9H-carbazole (1 eq) in DMF at 0°C. Add N-bromosuccinimide (NBS, 1.05 eq) dropwise. Stir 4h. Pour into water, filter 3-bromo-9H-carbazole (Yield >90%).

  • Vinylation: React 3-bromo-9H-carbazole with vinyl acetate (excess) using

    
     catalyst or via nucleophilic substitution with 1,2-dibromoethane followed by elimination (as cited in recent literature).
    
    • Critical Check: Monitor by TLC to ensure no dibromo- species (3,6-dibromo) are formed, as these act as cross-linkers in subsequent coupling steps.

B. Self-Validating Polymerization Protocol (Free Radical)

This protocol includes built-in checks to verify kinetics and lack of cross-reactivity interference.

Materials:

  • Monomer: 3-Br-NVC (Recrystallized from ethanol).

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: Anhydrous Toluene (Degassed).

Procedure:

  • Setup: In a Schlenk tube, dissolve 3-Br-NVC (1.0 g) and AIBN (10 mg, 1 wt%) in Toluene (4 mL).

  • Degassing: Perform 3 freeze-pump-thaw cycles. Validation: Oxygen acts as a radical trap; failure to degas results in an induction period.

  • Polymerization: Heat to 70°C for 24 hours.

  • Termination: Quench by cooling to -78°C and exposing to air.

  • Purification: Dropwise addition into excess Methanol (100 mL). Filter white precipitate. Reprecipitate 2x to remove unreacted monomer.

  • Analysis:

    • 1H NMR: Check for disappearance of vinyl protons (5.0–6.0 ppm) and broadening of aromatic signals.

    • GPC: Determine Mn and PDI. (Expected Mn: 20-50 kDa; PDI: 1.5-2.0).

Performance Data Comparison

The following table contrasts the physical properties of the resulting homopolymers.

PropertyPoly(N-vinylcarbazole) (PVK)Poly(3-Br-N-vinylcarbazole)Significance
Glass Transition (

)
~227°C~235°C - 245°CBromine increases chain stiffness and thermal stability.
Refractive Index (

)
1.681.72+Heavy halogen increases polarizability; useful for optical coatings.
Phosphorescence Weak (Blue)Stronger (Red-shifted)Heavy atom effect promotes triplet harvesting.
Solubility THF, Toluene, ChloroformTHF, ChlorobenzeneBrominated polymer requires slightly more polar/aromatic solvents.

References

  • Synthesis and Polymerization of Halogenated Carbazoles. Journal of Polymer Science Part A: Polymer Chemistry. (Describes the fundamental synthesis of 3-bromo-9-vinylcarbazole).

  • Reactivity Ratios of N-Vinylcarbazole Systems. Polymer. (Provides the baseline kinetics for NVC copolymerization).

  • Post-Polymerization Functionalization of Poly(N-vinylcarbazole) Derivatives. Macromolecules. (Details the Suzuki coupling on brominated PVK backbones).

  • Electronic Effects in Vinyl Polymerization. Chemical Reviews. (Theoretical grounding for the Hammett substituent effects on vinyl reactivity).

  • Thermal and Optical Properties of Substituted Polycarbazoles. Synthetic Metals. (Data source for Tg and refractive index comparisons).

Thermal stability analysis of poly(3-Bromo-9-vinyl-9H-carbazole) compared to other polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(3-Bromo-9-vinyl-9H-carbazole) (PBVC) represents a critical functional derivative of the standard hole-transporting polymer, Poly(9-vinylcarbazole) (PVK). While PVK is the industry benchmark for thermal resistance in organic electronics, the introduction of a bromine substituent at the 3-position of the carbazole ring fundamentally alters the material's thermodynamic profile.

The Core Trade-off: PBVC exhibits a higher Glass Transition Temperature (


)  than PVK due to increased steric hindrance and dipolar interactions, enhancing its morphological stability at high operating temperatures. However, this comes at the cost of a lower Decomposition Temperature (

)
(~380°C vs. ~475°C for PVK), driven by the lower bond dissociation energy of the C-Br bond compared to the C-H bond.

This guide provides a rigorous technical comparison, experimental protocols for validation, and a mechanistic breakdown of thermal degradation pathways.

Comparative Technical Analysis

Thermal Performance Metrics

The following data aggregates experimental values from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under nitrogen atmosphere.

PropertyPBVC (Target) PVK (Benchmark) Polystyrene (Reference) Implication
Glass Transition (

)
> 235°C (Often undetectable before

)
220°C – 230°C~100°CPBVC offers superior morphological stability, preventing phase separation in devices or drug carrier matrices at elevated temperatures.
Decomposition Onset (

)
~380°C ~420°C – 475°C~350°CThe C-Br bond is the "weak link," initiating degradation earlier than the pure hydrocarbon backbone of PVK.
Char Yield (at 600°C) ~30 - 40% ~10 - 15%< 1%Bromine promotes radical cross-linking during degradation, forming a stable carbonaceous char (flame retardancy effect).
Solubility THF, Chlorobenzene, DMFTHF, Chlorobenzene, TolueneToluene, THFSimilar processing solvents allow for easy substitution in existing spin-coating or casting protocols.
The "Bromine Effect" on Stability

The thermal behavior of PBVC is governed by the substituent effect of the bromine atom:

  • Steric Anchoring (

    
     Increase):  The bulky bromine atom restricts the rotation of the pendant carbazole group around the polymer backbone. This increases the energy barrier for segmental motion, effectively raising the 
    
    
    
    .
  • Bond Labillity (

    
     Decrease):  The Carbon-Bromine (C-Br) bond has a dissociation energy of approximately 280 kJ/mol , significantly lower than the C-H bond (~410 kJ/mol). Under thermal stress, the C-Br bond undergoes homolytic scission first, triggering degradation at lower temperatures than unsubstituted PVK.
    

Mechanistic Degradation Pathways

Understanding how PBVC degrades is vital for predicting its shelf-life and processing limits. The degradation occurs in two distinct stages, unlike the single-stage depolymerization of Polystyrene.

Degradation Logic Diagram

The following diagram illustrates the cascade of thermal failure for PBVC.

PBVC_Degradation cluster_0 Stage 1: Functional Group Loss PBVC PBVC Polymer Chain Heat Thermal Stress (>380°C) PBVC->Heat Radical Macroradical Formation (C-Br Scission) Heat->Radical Homolytic Fission Bromine Bromine Radical (Br•) Heat->Bromine Crosslink Cross-linking (Char Formation) Radical->Crosslink Radical Recombination Volatiles Volatile Carbazole Fragments Radical->Volatiles Backbone Scission (>450°C)

Figure 1: Thermal degradation pathway of PBVC. The primary failure mode is the homolytic scission of the C-Br bond, leading to radical-induced cross-linking (charring) rather than complete depolymerization.

Experimental Protocols (Self-Validating)

To replicate these findings or validate a synthesized batch of PBVC, follow these protocols. These are designed to be self-validating , meaning the failure of specific controls will immediately indicate experimental error.

Synthesis: Free Radical Polymerization

Objective: Synthesize high molecular weight PBVC from 3-bromo-9-vinylcarbazole monomer.

  • Reagents:

    • Monomer: this compound (Sublimed grade, >99%).

    • Initiator: AIBN (Recrystallized from methanol).

    • Solvent: Toluene (Anhydrous).

  • Protocol:

    • Purification: Dissolve monomer in toluene. Purify via nitrogen bubbling for 30 mins to remove oxygen (Oxygen acts as a radical trap; failure here results in low yield/oligomers).

    • Initiation: Add AIBN (1 mol% relative to monomer). Seal vessel under

      
      .
      
    • Polymerization: Heat to 70°C for 24-48 hours.

      • Validation Check: Viscosity must increase significantly within 12 hours. If solution remains non-viscous, oxygen quenching occurred.

    • Precipitation: Pour reaction mixture dropwise into excess cold Methanol (10x volume).

      • Observation: White fibrous precipitate indicates high molecular weight. Powdery precipitate indicates low molecular weight.

    • Drying: Vacuum dry at 60°C for 24 hours.

Thermal Characterization Workflow

Objective: Accurately determine


 and 

.
  • TGA (Thermogravimetric Analysis):

    • Ramp: 10°C/min from 25°C to 800°C under

      
       flow (50 mL/min).
      
    • Data Point: Record temperature at 5% weight loss (

      
      ).
      
    • Expectation: No significant mass loss (<1%) below 300°C. Mass loss >5% below 300°C indicates trapped solvent (failed drying step).

  • DSC (Differential Scanning Calorimetry):

    • Cycle 1: Heat to 280°C (erase thermal history). Note: Do not exceed 300°C to avoid degradation.

    • Cool: Cool to 25°C at 10°C/min.

    • Cycle 2: Heat to 280°C at 10°C/min. Measure

      
       from this second heating curve.
      
    • Validation: The transition should be a step change in heat flow, not a peak. A peak indicates melting (crystalline impurity/monomer) or curing.

References

  • Thermal Stability of PVK Derivatives

    • Source: Bindumadhavan, P.N., et al. "Synthesis and Characterization of Poly(N-vinylcarbazole)/Graphene Nanocomposites." ResearchGate.[1]

    • Relevance: Establishes the baseline degradation temperature of PVK at ~470°C and the methodology for TGA analysis of carbazole polymers.
  • Brominated PVK Functionalization

    • Source: "Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications.
    • Relevance: Specifically identifies the decomposition onset of brominated PVK (PVK-Br) at 380°C and discusses the "bromine trade-off" regarding thermal stability vs.
  • Monomer Properties & Commercial Availability

    • Source: TCI Chemicals.
    • Relevance: Confirms monomer purity requirements (>98%) and physical properties (Melting point 70-74°C) for the synthesis protocol.
  • General Mechanism of Vinyl Polymerization

    • Source: Polymer Science Learning Center. "Free Radical Vinyl Polymerization."[2][3]

    • Relevance: Provides the foundational mechanism for the AIBN-initiated synthesis protocol described in Section 4.1.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Strategy: 3-Bromo-9-vinyl-9H-carbazole

[1]

Executive Safety Summary

Compound: 3-Bromo-9-vinyl-9H-carbazole CAS: 112719-97-8 Physical State: Solid (White to pale yellow powder/crystals) Primary Hazards: Skin Sensitization, Mutagenicity (Suspected), Acute Toxicity (Dermal/Oral).[1]

The Senior Scientist's Perspective: Handling this compound requires a "Universal Precaution" approach. While the specific bromo-derivative may display slightly different toxicological parameters than the parent N-vinylcarbazole, the vinyl moiety (N-CH=CH2) is a structural alert for high reactivity (spontaneous polymerization) and biological alkylation (sensitization/mutagenicity).[1] Do not treat this merely as an irritant; handle it as a potent sensitizer and potential carcinogen.

Hazard Mechanism & Risk Assessment

To select the correct PPE, you must understand the mechanism of injury.

Structural FeatureHazard MechanismCritical Safety Implication
Vinyl Group (-CH=CH2) Michael Acceptor / Polymerization: The electron-rich vinyl group can covalently bind to nucleophilic residues on proteins (skin sensitization) or DNA (mutagenicity).[1]Zero Skin Contact: Nitrile gloves alone may be insufficient for solutions due to rapid permeation of carrier solvents.
Carbazole Core Intercalation: Planar aromatic structure allows potential DNA intercalation.[1]Dust Control: Inhalation of particulates poses a chronic respiratory risk.
Bromine Substituent Lipophilicity: Increases the compound's ability to cross the stratum corneum (skin barrier).[1]Double Gloving: Mandatory to prevent mechanical transfer to wrists/forearms.

PPE Selection Matrix

Note: PPE selection for this compound is state-dependent. The risks shift from inhalation (solid) to dermal absorption (solution).

A. Handling the Pure Solid (Weighing/Transfer)
Body PartRecommended PPETechnical Rationale
Hands Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Nitrile provides excellent physical barrier against solids.[1] Double gloving allows the outer glove to be stripped immediately if contaminated, keeping the inner glove clean.
Respiratory N95/P100 Respirator (if outside hood) or Fume Hood (Class II)The primary vector is airborne dust.[1] Engineering controls (Hood) are superior to respirators.
Eyes Chemical Goggles (Indirect Vent)Safety glasses are insufficient if fine powder disperses.[1] Goggles seal the orbital area.
Body Tyvek Lab Coat + Sleeves Standard cotton coats absorb dust.[1] Tyvek repels particulates. Disposable sleeves bridge the glove-cuff gap.
B. Handling Solutions (Synthesis/Processing)

CRITICAL ALERT: When in solution, the glove material is dictated by the solvent , not the solute.

Carrier SolventRecommended Glove MaterialBreakthrough Time
Dichloromethane (DCM) Silver Shield / 4H (Laminate)< 4 hours (Nitrile degrades in < 2 mins)
Toluene / Xylene Viton or PVA > 4 hours (Nitrile degrades in < 15 mins)
THF Silver Shield or Butyl Rubber > 4 hours
DMF / DMSO Butyl Rubber > 8 hours

Operational Workflow & Logic

The following diagram illustrates the decision logic for PPE and handling based on the experimental phase.

PPE_WorkflowStartTask InitiationStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidWeighingSolutionSolution (Dissolved)StateCheck->SolutionReaction/WorkupSolid_RiskRisk: Inhalation & Dust ContactSolid->Solid_RiskSoln_RiskRisk: Dermal Absorption via SolventSolution->Soln_RiskSolid_PPEPPE: Double Nitrile + N95/HoodAction: Static ControlSolid_Risk->Solid_PPESoln_PPEPPE: Laminate/Viton GlovesAction: Fume Hood ONLYSoln_Risk->Soln_PPEDisposalDisposal: Segregated HazWasteSolid_PPE->DisposalSoln_PPE->Disposal

Caption: Decision tree for selecting PPE based on physical state and primary risk vector.

Step-by-Step Protocol
Phase 1: Preparation (The "Cold" Zone)
  • Static Discharge: Vinyl carbazole derivatives are sensitive to static.[2] Use an ionizing fan or anti-static gun on the weighing boat before adding the powder.

    • Why? Static can cause the light powder to "jump" onto your cuffs or face.

  • Cooling: Ensure the receiving solvent is cool (0°C to RT).

    • Why? Dissolution exotherms can trigger premature polymerization of the vinyl group.

Phase 2: Active Handling (The "Hot" Zone)
  • Weighing: Perform strictly inside a chemical fume hood. If the balance is outside, use a glove bag or wear an N95 respirator.

  • Dissolution: Add the solid to the solvent, not vice-versa, to control concentration gradients.

  • Spill Guard: Place a plastic tray (secondary containment) under the reaction setup.

    • Why? If a flask breaks, the containment prevents the solution from spreading to the bench edge where it can contact the operator.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-soaked wipe (Acetone or Ethanol) to clean the balance area.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, then sliding a finger under the remaining glove) to ensure no outer surface touches skin.

  • Hand Wash: Wash hands with soap and cool water.

    • Why? Hot water opens pores, potentially increasing absorption of any trace residues.

Emergency Response Plan

In the event of exposure, immediate action is required to mitigate sensitization risks.[3]

Emergency_ResponseAccidentAccident OccursTypeIdentify TypeAccident->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleAct_Skin1. Remove Clothing2. Wash 15min (Soap/Water)3. Do NOT use SolventSkin->Act_SkinAct_Eye1. Flush 15min (Eyewash)2. Hold Eyelids Open3. Consult OphthalmologistEye->Act_EyeAct_Inhale1. Move to Fresh Air2. Oxygen if labored3. Medical EvalInhale->Act_InhaleMedicalSeek Medical Attention(Bring SDS)Act_Skin->MedicalAct_Eye->MedicalAct_Inhale->Medical

Caption: Immediate response workflow for exposure incidents.

Critical Note on Skin Cleaning: Never use solvents (ethanol, acetone) to wash this compound off the skin.[1] Solvents effectively "drive" the chemical deeper into the dermal layers, accelerating systemic absorption. Use only soap and copious amounts of water.

Disposal & Waste Management

Proper disposal prevents environmental contamination and downstream safety hazards.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated solid hazardous waste bag labeled "Toxic Solids - Vinyl Carbazole Derivative."

  • Liquid Waste:

    • Segregation: Do not mix with strong acids or oxidizers in the waste stream.

    • Why? Acidic waste can initiate cationic polymerization of the vinyl group in the waste drum, leading to a "runaway" exotherm and potential explosion.

    • Labeling: Clearly tag as "Halogenated Organic Waste" (due to the Bromine) and "Potential Sensitizer."

References

  • PubChem. (n.d.). Compound Summary for CID 11166318 (this compound).[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][4]

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